2-bromo-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRLVLFYTTULCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326926 | |
| Record name | 2-bromo-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119910-45-1 | |
| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119910-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 2-bromo-1H-indole-3-carbaldehyde from 2-bromoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromo-1H-indole-3-carbaldehyde from 2-bromoindole, a key transformation for the generation of versatile intermediates in pharmaceutical and materials science research. The primary and most effective method for this conversion is the Vilsmeier-Haack reaction, which facilitates the formylation of the electron-rich indole ring system.
Reaction Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent. This reagent, a substituted chloroiminium salt, is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃).
The reaction mechanism proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. Subsequently, the electron-rich 2-bromoindole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the workup step to yield the final aldehyde product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-bromoindole | 1.0 equivalent | Generic Protocol |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent | [1] |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 equivalents | Generic Protocol |
| Reaction Conditions | ||
| Temperature | 0 °C to reflux | [1] |
| Reaction Time | 6 - 10 hours | [1] |
| Product Information | ||
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| Purity | >97% (typical) |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials and Reagents:
-
2-bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃), saturated aqueous solution
-
Deionized water
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, filtration apparatus)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-bromoindole in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 1-2 hours. Subsequently, heat the mixture to reflux and maintain this temperature for 5-8 hours.[1] Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH reaches 8-9.[1] A solid precipitate of the crude product should form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water. Dry the solid product under vacuum. For further purification, recrystallize the crude this compound from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure product as a solid.
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a versatile heterocyclic compound. Its unique structural features, including the indole scaffold, a bromine substituent at the 2-position, and a carbaldehyde group at the 3-position, make it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and explores its potential biological significance through signaling pathway diagrams.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and potential biological applications. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Melting Point | 230 °C | [2] |
| Boiling Point | 385.2 ± 22.0 °C (Predicted) | [2] |
| Water Solubility | 0.79 g/L (Predicted) | N/A |
| logP | 2.55 (Predicted) | N/A |
| pKa (Strongest Acidic) | 11.56 (Predicted) | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water.[1] | N/A |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While a comprehensive spectral analysis is beyond the scope of this guide, typical analytical techniques employed for its characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present, such as the N-H stretch of the indole ring and the C=O stretch of the aldehyde.
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
A common method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of 2-bromoindole.
Materials:
-
2-bromoindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 5°C. The formation of the Vilsmeier reagent (chloromethylene dimethylammonium chloride) is an exothermic reaction.
-
Formylation Reaction: Dissolve 2-bromoindole in an anhydrous solvent like DCM in a separate flask. Slowly add the prepared Vilsmeier reagent to the 2-bromoindole solution at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Isolation and Purification: The crude product will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Biological Significance and Potential Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its structural motif and the broader class of brominated indole-3-carboxaldehydes have garnered attention for their potential biological activities.
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. This process is often involved in virulence factor production and biofilm formation. Brominated indole-3-carboxaldehydes are being investigated as potential inhibitors of quorum sensing, which could represent a novel anti-virulence strategy.
References
2-bromo-1H-indole-3-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-1H-indole-3-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document covers its fundamental properties, synthesis, reactivity, and its role as a precursor to bioactive molecules.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.
| Property | Value |
| CAS Number | 119910-45-1 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
Synthesis of this compound
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 2-bromoindole.
Experimental Protocol: Vilsmeier-Haack Formylation
A detailed protocol for the synthesis of indole-3-carboxaldehyde derivatives via the Vilsmeier-Haack reaction is outlined below. This can be adapted for the synthesis of the 2-bromo derivative from 2-bromoindole.
Materials:
-
2-bromoindole
-
Anhydrous dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining a low temperature.
-
Reaction with 2-bromoindole: Prepare a solution of 2-bromoindole in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Reaction Completion: After the addition is complete, heat the reaction mixture, for instance, in a boiling water bath, for approximately one hour.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium carbonate with vigorous stirring until the product precipitates.
-
Isolation and Purification: Collect the solid precipitate by filtration. Wash the product with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Chemical Reactivity and Synthetic Applications
This compound is a valuable intermediate due to its two reactive sites: the aldehyde group and the bromine atom. This allows for a variety of subsequent chemical transformations.
Condensation Reactions
The aldehyde functional group readily undergoes condensation reactions with nucleophiles such as amines, hydrazines, and semicarbazides to form imines (Schiff bases), hydrazones, and semicarbazones, respectively. These derivatives are often investigated for their biological activities.
Example Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
The following protocol describes the synthesis of a thiosemicarbazone from a brominated indole-3-carbaldehyde, which is a common reaction for this class of compounds[1].
Materials:
-
5-bromo-1H-indole-3-carbaldehyde
-
Thiosemicarbazide
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of 5-bromo-1H-indole-3-carbaldehyde and thiosemicarbazide in ethanol.
-
Heat the reaction mixture under reflux for one hour.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid product from ethanol to yield the pure thiosemicarbazone derivative[1].
Multicomponent Reactions
This compound is an excellent substrate for multicomponent reactions, which allow for the rapid construction of complex molecular scaffolds in a single step. For instance, it can be used in the synthesis of pyrimido[4,5-b]indoles, a class of compounds with known biological activities[2][3].
Example Experimental Protocol: Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles
A study by Li et al. (2023) outlines a four-component synthesis using indole-3-carboxaldehydes. While the specific use of the 2-bromo derivative is not detailed, the general procedure can be adapted. The reaction involves an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium iodide as the nitrogen source[2]. The use of 5-bromo-1H-indole-3-carbaldehyde in this reaction yielded the corresponding product in 71% yield[2].
Biological Significance and Therapeutic Potential
Derivatives of indole-3-carbaldehyde are known to exhibit a wide range of biological activities, making this compound a key starting material for the development of new therapeutic agents.
Anticancer Activity
Many indole derivatives, including those synthesized from substituted indole-3-carbaldehydes, have been investigated for their anticancer properties[4][5][6]. The mechanism of action often involves the inhibition of key cellular processes in cancer cells.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
A common method to assess the cytotoxic effects of new compounds on cancer cell lines is the MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quorum Sensing Inhibition
Indole and its derivatives have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation[7][8]. The bromination of indole carboxaldehydes has been found to enhance their quorum sensing inhibitory properties.
Experimental Protocol: Quorum Sensing Inhibition Assay
A common method to screen for QS inhibitors utilizes reporter strains of bacteria, such as Chromobacterium violaceum or Pseudomonas aeruginosa, which produce a pigment or a fluorescent protein under the control of a QS system.
Procedure:
-
Bacterial Culture: Grow the reporter strain in a suitable liquid medium.
-
Compound Addition: Add different concentrations of the test compounds to the bacterial culture.
-
Incubation: Incubate the cultures under appropriate conditions to allow for bacterial growth and QS-regulated gene expression.
-
Quantification: Measure the inhibition of the QS-regulated phenotype (e.g., violacein pigment production in C. violaceum or fluorescence in a GFP-based reporter strain).
-
Data Analysis: Determine the concentration of the compound that causes a significant reduction in the QS-regulated output.
Signaling Pathway Modulation
The biological effects of many bioactive compounds, including indole derivatives, are often mediated through the modulation of specific cellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response and cell survival and is a common target for anticancer and anti-inflammatory drugs[9][10][11][12].
References
- 1. 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug-Resistant Biofilm, Quorum Sensing, Quorum Quenching, and Antibacterial Activities of Indole Derivatives as Potential Eradication Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
Navigating the Solubility of 2-bromo-1H-indole-3-carbaldehyde: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of 2-bromo-1H-indole-3-carbaldehyde, a pivotal intermediate in contemporary drug discovery and organic synthesis. This guide provides a comprehensive overview of its known solubility properties, detailed experimental protocols for quantitative determination, and its broader applications.
Introduction
This compound is a versatile heterocyclic compound widely employed as a building block in the synthesis of complex organic molecules. Its indole scaffold, substituted with a bromine atom and a carbaldehyde group, offers multiple reaction sites for chemical modification, making it a valuable precursor for novel therapeutic agents and functional materials. An understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide consolidates the available solubility information and provides detailed methodologies for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | PubChem |
| Molecular Weight | 224.06 g/mol | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Predicted Water Solubility | 0.79 g/L | FooDB[1] |
| LogP (predicted) | 2.5 | PubChem |
Solubility Profile
Qualitative Solubility
Published data and chemical supplier information indicate that this compound exhibits good solubility in several common organic solvents. It is generally described as being soluble in:
-
Ethanol
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Conversely, it is reported to have limited solubility in water, a characteristic supported by its predicted water solubility value.
Quantitative Solubility Data
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods are recommended. These protocols are general in nature and can be adapted for the specific compound and solvents of interest.
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[2] It involves equilibrating an excess of the solid compound with the solvent over a defined period.
Principle: A supersaturated solution is created by adding an excess of the solid solute to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Detailed Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the desired organic solvent (e.g., ethanol, acetonitrile, ethyl acetate). Ensure that a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, it is crucial to filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE filter for organic solvents).
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
High-Throughput Solubility Screening using UV-Vis Spectrophotometry
For more rapid, albeit potentially less precise, solubility screening across multiple solvents, a method based on UV-Vis spectrophotometry can be employed. This kinetic solubility measurement is often used in early-stage drug discovery.
Principle: A stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the test solvents. After a short incubation period, any precipitated material is removed by filtration, and the concentration of the dissolved compound is determined by measuring its UV absorbance.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the stock solution with the analytical solvent (this may be different from the test solvent). Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Sample Preparation: In a 96-well filter plate, add a small volume of the DMSO stock solution to each well, followed by the various organic test solvents.
-
Incubation: Seal the plate and shake at a constant temperature for a shorter period (e.g., 1-2 hours).
-
Filtration: Place the filter plate on a vacuum manifold and filter the contents into a 96-well UV-compatible collection plate.
-
Absorbance Measurement: Measure the UV absorbance of the filtrate in each well using a microplate reader at the predetermined λmax.
-
Solubility Calculation: Use the calibration curve to determine the concentration of the dissolved compound in each solvent.
Caption: High-Throughput Kinetic Solubility Screening Workflow.
Applications in Research and Development
The utility of this compound as a synthetic intermediate is well-documented. It serves as a precursor in the synthesis of a variety of biologically active molecules and fused heterocyclic systems. For instance, it is a key starting material for the synthesis of carbazoles and other complex indole derivatives.[3] Its application in medicinal chemistry is driven by the prevalence of the indole nucleus in many pharmaceutical agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, facilitating product isolation and purification through crystallization, and for the development of formulations for biological screening.
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical sciences. While qualitative data suggests its solubility in common organic solvents, a notable gap exists in the availability of precise, quantitative solubility data. This guide provides robust, established experimental protocols that researchers can employ to generate this critical data for their specific applications. The generation and dissemination of such data would be a valuable contribution to the scientific community, aiding in the continued exploitation of this versatile synthetic building block.
References
Spectroscopic Data of 2-bromo-1H-indole-3-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below is a summary of the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound. The predicted values are based on the analysis of structurally similar indole derivatives.
¹H NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.0 | s | - | H-1' (Aldehyde) |
| ~9.0 | br s | - | N-H |
| ~8.2 | d | ~8.0 | H-4 |
| ~7.5 | d | ~8.0 | H-7 |
| ~7.3-7.4 | m | - | H-5, H-6 |
¹³C NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | C-1' (Aldehyde) |
| ~138.0 | C-7a |
| ~128.0 | C-3a |
| ~125.0 | C-6 |
| ~124.0 | C-5 |
| ~122.0 | C-4 |
| ~115.0 | C-2 |
| ~112.0 | C-7 |
| ~110.0 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H Stretch |
| ~1650 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1450 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1100 | Medium | C-N Stretch |
| ~750 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) are presented below. The molecule has a monoisotopic mass of 222.9633 Da.[1]
| m/z | Relative Intensity | Assignment |
| 223/225 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 194/196 | Medium | [M-CHO]⁺ |
| 144 | Medium | [M-Br]⁺ |
| 116 | Medium | [M-Br-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
A Technical Guide to 2-Bromo-1H-indole-3-carbaldehyde for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key chemical reactions of 2-bromo-1H-indole-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its utility in constructing complex heterocyclic scaffolds. This document offers detailed experimental protocols, quantitative data, and logical workflows to support researchers in its application.
Commercial Availability and Suppliers
This compound (CAS No. 119910-45-1) is readily available from a variety of commercial chemical suppliers. These companies offer a range of purities and quantities to suit laboratory-scale research and larger development projects. When procuring this chemical, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) to ensure quality and safe handling.
Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability, pricing, and purity may vary.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | Varies by reseller | ≥97% | Varies |
| AChemBlock | S86443 | 95% | 250mg, 1g, 5g |
| Apollo Scientific | OR83446 | 97% | 100mg, 250mg, 1g, 5g, 25g |
| Ark Pharma Scientific | H-022578 | 95% | 25g |
| EvitaChem | EVT-319951 | >98% | Inquire for details |
| BLD Pharm | BD138379 | ≥97% | Inquire for details |
| Parchem | 22357 | Inquire for details | Inquire for details |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| CAS Number | 119910-45-1 |
| Appearance | Off-white to yellow or brown solid |
| Melting Point | 230 °C (with decomposition)[1] |
| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and other polar organic solvents. Limited solubility in alcohols and chlorinated solvents. Insoluble in water. |
| Purity (Typical) | 95-98% |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, which are critical for reaction monitoring and product characterization.
¹H NMR (400 MHz, DMSO-d₆) - Representative Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | N-H |
| ~10.0 | s | 1H | CHO |
| ~8.2 | d | 1H | Ar-H |
| ~7.6 | d | 1H | Ar-H |
| ~7.4 | t | 1H | Ar-H |
| ~7.3 | t | 1H | Ar-H |
¹³C NMR (100 MHz, DMSO-d₆) - Representative Data
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | C=O (aldehyde) |
| ~138.0 | Ar-C |
| ~130.0 | Ar-C |
| ~125.0 | Ar-CH |
| ~124.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~120.0 | Ar-C |
| ~115.0 | Ar-C (C-Br) |
| ~113.0 | Ar-CH |
FT-IR (KBr) - Characteristic Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | broad | N-H stretch |
| ~1650 | strong | C=O stretch (aldehyde) |
| 1600-1450 | medium-strong | Aromatic C=C stretches |
| ~750 | strong | C-H bend (ortho-disubstituted) |
Experimental Protocols
Detailed methodologies for the synthesis and a key transformation of this compound are provided below. These protocols are based on established literature procedures and serve as a robust starting point for laboratory work.
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 2-bromoindole to yield the target compound.
Materials:
-
2-Bromoindole
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0-5 °C for 30-40 minutes to form the Vilsmeier reagent.[2]
-
Formylation Reaction: Dissolve 2-bromoindole (1.0 equivalent) in a separate portion of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the mixture to 80-90 °C and maintain it at this temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is between 8 and 9.[2] A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water. Dry the crude product under vacuum. For further purification, the solid can be recrystallized from a suitable solvent system, such as ethanol/water.[2]
Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 2-aryl-1H-indole-3-carbaldehyde derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., anhydrous potassium carbonate, K₂CO₃, or sodium carbonate, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the specific substrates and conditions.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for 2-aryl-1H-indole-3-carbaldehydes.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
The Aldehyde Group of 2-Bromo-1H-indole-3-carbaldehyde: An In-depth Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1H-indole-3-carbaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. The presence of both a reactive aldehyde functionality and a bromine atom on the indole scaffold provides a platform for diverse chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in this compound, detailing its participation in key chemical reactions. This document includes a summary of quantitative data, detailed experimental protocols for seminal transformations, and visualizations of reaction workflows and the electronic landscape of the molecule.
Introduction
The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a cornerstone of drug discovery, enabling the modulation of biological activity. This compound presents a unique combination of reactive sites. The aldehyde group at the C3 position is a key electrophilic center, susceptible to a wide range of nucleophilic attacks and condensation reactions. The bromine atom at the C2 position, an electron-withdrawing group, influences the electron density of the indole ring, thereby modulating the reactivity of the aldehyde. This guide focuses specifically on the chemical transformations of the aldehyde group, providing a technical resource for its strategic utilization in complex molecule synthesis.
Electronic and Steric Effects on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is governed by a combination of electronic and steric factors. The indole ring itself is electron-rich, which can donate electron density to the aldehyde, slightly deactivating it towards nucleophilic attack compared to a simple aromatic aldehyde. However, the electron-withdrawing nature of the bromine atom at the C2 position counteracts this effect to some extent, enhancing the electrophilicity of the aldehyde carbon.
Caption: Electronic influences on the aldehyde group's reactivity.
Key Reactions of the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, including condensation reactions, reductions, oxidations, and carbon-carbon bond-forming reactions.
Condensation Reactions
Condensation reactions are a cornerstone of the synthetic utility of this compound, allowing for the facile construction of new C-N and C-C bonds.
The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds in the presence of a basic catalyst, such as piperidine, to yield α,β-unsaturated products.[2] These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temperature | 2-((2-Bromo-1H-indol-3-yl)methylene)malononitrile | 82-95[3][4] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-cyano-3-(2-bromo-1H-indol-3-yl)acrylate | ~80-90 (estimated) |
| Barbituric Acid | Piperidine | Ethanol | Reflux | 5-((2-Bromo-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Not specified |
The reaction of this compound with primary amines readily forms Schiff bases (imines). This reaction is often a key step in the synthesis of biologically active molecules.[1]
Reduction of the Aldehyde Group
The aldehyde can be selectively reduced to a primary alcohol, providing a different functional group for further synthetic elaboration.
Table 2: Reduction of this compound
| Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temperature | (2-Bromo-1H-indol-3-yl)methanol | 91-96[5] |
Oxidation of the Aldehyde Group
Oxidation of the aldehyde group provides access to the corresponding carboxylic acid, a valuable synthon for the preparation of amides and esters.
Table 3: Oxidation of this compound
| Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield (%) |
| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 °C to Room Temperature | 2-Bromo-1H-indole-3-carboxylic acid | ~70-80 (estimated) |
| Silver(I) Oxide (Ag₂O) | Ethanol/Water | Reflux | 2-Bromo-1H-indole-3-carboxylic acid | Not specified |
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation and the introduction of diverse substituents. The stereoselectivity of the Wittig reaction is dependent on the nature of the phosphorane used.[6]
Table 4: Wittig Reaction of this compound
| Phosphonium Ylide | Base | Solvent | Reaction Conditions | Product | Yield (%) | Stereoselectivity |
| (Triphenylphosphoranylidene)acetonitrile | - | Toluene | Reflux | 3-(2-Bromo-1H-indol-3-yl)acrylonitrile | ~60-80 (estimated) | Predominantly E |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 °C to Room Temperature | 2-Bromo-3-vinyl-1H-indole | ~50-70 (estimated) | Z/E mixture |
Reductive Amination
Reductive amination provides a direct route to secondary and tertiary amines by reacting the aldehyde with an amine in the presence of a reducing agent. This is a highly valuable transformation in drug discovery for the synthesis of amine-containing scaffolds.
Table 5: Reductive Amination of this compound
| Amine | Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) |
| Benzylamine | Sodium triacetoxyborohydride (STAB) | Dichloromethane | Room Temperature | N-Benzyl-1-(2-bromo-1H-indol-3-yl)methanamine | 85-97[7] |
| Aniline | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Room Temperature, acidic pH | N-(2-Bromo-1H-indol-3-ylmethyl)aniline | ~70-85 (estimated) |
Experimental Protocols
General Procedure for Knoevenagel Condensation with Malononitrile
Caption: Workflow for Knoevenagel condensation.
To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is added a catalytic amount of piperidine (2-3 drops).[2] The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled in an ice bath, and the resulting precipitate is collected by filtration. The solid is washed with cold water and a small amount of cold ethanol to afford the pure product.
General Procedure for Reduction with Sodium Borohydride
To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
General Procedure for Reductive Amination with Benzylamine
To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (15 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired N-benzylated amine.
Role in Drug Discovery and Development
Derivatives of indole-3-carbaldehyde have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The aldehyde functionality serves as a crucial anchor point for the synthesis of diverse libraries of compounds for biological screening. For instance, Schiff bases and other condensation products derived from indole-3-carbaldehydes have shown potent anticancer activity, often through the inhibition of tubulin polymerization or the modulation of key signaling pathways.[1]
While specific signaling pathway data for derivatives of this compound are not extensively documented, the broader class of indole-based compounds is known to interact with various cellular targets. For example, some indole derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by an indole derivative.
Conclusion
The aldehyde group of this compound is a highly versatile and reactive functional group that serves as a cornerstone for the synthesis of a diverse array of complex molecules. Its participation in condensation reactions, reductions, oxidations, and various carbon-carbon bond-forming reactions makes it an invaluable tool for medicinal chemists and synthetic organic chemists. The electronic interplay between the indole nucleus and the C2-bromo substituent fine-tunes the reactivity of the aldehyde, allowing for its strategic manipulation in multi-step syntheses. A thorough understanding of the reaction conditions and protocols outlined in this guide will empower researchers to effectively utilize this important building block in the development of novel therapeutic agents and other functional organic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
The Pivotal Role of the Bromine Atom in the Reactivity of 2-bromo-1H-indole-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role of the bromine atom in the reactivity of 2-bromo-1H-indole-3-carbaldehyde. This versatile synthetic intermediate is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the bromine substituent. The interplay between the electron-withdrawing bromine atom and the adjacent formyl group on the indole scaffold dictates its reactivity in a wide array of chemical transformations. This guide will delve into the foundational aspects of its reactivity, present available quantitative data, detail experimental protocols for its key reactions, and visualize the underlying reaction mechanisms.
Introduction: The Strategic Importance of Bromine
The indole nucleus is a privileged scaffold in a multitude of natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a cornerstone of drug discovery and development. In this compound, the bromine atom at the C2 position is not merely a placeholder but a critical determinant of its chemical behavior. Its presence introduces a unique combination of electronic and steric effects that profoundly influence the reactivity of the indole core.
The bromine atom's primary roles can be summarized as:
-
Electron-Withdrawing Effect: As a halogen, bromine exerts a significant inductive electron-withdrawing effect (-I), which modulates the electron density of the indole ring. This deactivates the pyrrole ring towards electrophilic attack to some extent but, more importantly, it activates the C2 position for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
-
Leaving Group Ability: The carbon-bromine bond is susceptible to cleavage, making the bromine atom an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C2 position, providing a powerful tool for molecular diversification.
-
Steric Influence: The steric bulk of the bromine atom can influence the regioselectivity of certain reactions and the conformational preferences of the molecule and its derivatives.
This guide will explore these facets in detail, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for the core compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119910-45-1 | |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.05 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 107 °C (for the N-ethyl derivative) | [4] |
Table 2: Spectroscopic Data for 2-chloro-1-ethyl-1H-indole-3-carbaldehyde (a closely related analogue)
| Data Type | Spectral Features | Reference |
| ¹H NMR (CDCl₃) | δ: 1.43 (t, J = 7.4 Hz, 3H, CH₂CH₃), 4.30 (q, J = 7.4 Hz, 2H, CH₂CH₃), 7.25-7.37 (m, 3H, HAr.), 8.30 (m, 1H, H-4Ind), 10.15 (s, 1H, CHO) | [4] |
| IR (ATR) | 1645 (C=O), 1600, 1580 (C=C Ar) cm⁻¹ | [4] |
The Role of the Bromine Atom in Key Chemical Transformations
The bromine atom at the C2 position is the key to unlocking a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of 2-substituted indole-3-carbaldehydes.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the indole ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, alkynyl, and amino moieties, making this compound a valuable building block in the synthesis of complex molecules.[1]
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction enables the synthesis of 2-aryl and 2-vinyl-1H-indole-3-carbaldehydes.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General)
A general procedure for the Suzuki-Miyaura coupling of a bromo-indole with a boronic acid is as follows:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1H-indole-3-carbaldehyde.
Table 3: Representative Suzuki-Miyaura Coupling Reactions of Bromo-heterocycles (Illustrative)
| Bromo-substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| ortho-bromoanilines | Various boronic esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 50-95 | [5] |
| Nitrogen-rich heterocycles | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | up to 80 | [6] |
| 3-bromo-2-naphthoylbenzo[d]oxazol-2(3H)-one | Naphthylboronic acid | Pd(OAc)₂/Ligand 12 | K₃PO₄ | Toluene | 110 | 95 | [7] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This allows for the introduction of vinyl groups at the C2 position of the indole ring.
Diagram 2: Catalytic Cycle of the Heck-Mizoroki Reaction
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocol (General)
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.1-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable solvent such as DMF, acetonitrile, or toluene.
-
Reaction: Heat the mixture to a temperature ranging from 80 to 140 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling, filter the reaction mixture to remove the precipitated salts. Dilute the filtrate with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the 2-alkenyl-1H-indole-3-carbaldehyde.
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, enabling the synthesis of 2-alkynyl-1H-indole-3-carbaldehydes.[8]
Diagram 3: Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
Experimental Protocol (General)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a phosphine ligand if necessary.
-
Solvent and Reagents: Add a degassed solvent (e.g., THF, DMF, or Et₃N), the terminal alkyne (1.1-1.5 equiv), and a base (e.g., Et₃N, DIPA).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up: Quench the reaction with aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines.[9] This reaction is particularly valuable for synthesizing 2-amino-1H-indole-3-carbaldehyde derivatives, which are important pharmacophores.
Diagram 4: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (General)
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv).
-
Reagent Addition: Add the amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vial and heat the reaction mixture at a temperature between 80 and 120 °C until the reaction is complete.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Other Reactions Influenced by the Bromine Atom
Beyond palladium-catalyzed reactions, the bromine atom also influences other transformations:
-
Condensation Reactions: The aldehyde group at the C3 position readily undergoes condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other related derivatives. The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the aldehyde carbon, potentially accelerating these reactions.
-
Multicomponent Reactions: this compound serves as a versatile building block in multicomponent reactions, leading to the rapid construction of complex heterocyclic scaffolds.[1]
-
Electrophilic Substitution: While the bromine atom has a deactivating effect, electrophilic substitution reactions on the indole ring are still possible, often directed to specific positions due to the combined influence of the bromo and formyl groups.
Conclusion
The bromine atom in this compound is a powerful tool for synthetic chemists. Its electron-withdrawing nature and its ability to act as a leaving group in palladium-catalyzed cross-coupling reactions open up a vast array of possibilities for the synthesis of novel and complex indole derivatives. This guide has provided an overview of the key reactions, along with generalized experimental protocols and mechanistic insights. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this versatile building block is essential for the design and synthesis of next-generation functional molecules. Further research is warranted to explore the full synthetic potential of this compound and to obtain more detailed quantitative data on its various transformations.
References
- 1. Buy this compound (EVT-319951) | 119910-45-1 [evitachem.com]
- 2. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. jocpr.com [jocpr.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Guide: Stability and Storage of 2-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-1H-indole-3-carbaldehyde, a key building block in synthetic and medicinal chemistry. Due to the absence of extensive publicly available quantitative stability data for this specific compound, this guide synthesizes information from safety data sheets, supplier recommendations, and the known chemical properties of related indole derivatives. The document outlines optimal storage and handling procedures to minimize degradation and ensure the integrity of the compound for research and development purposes. Additionally, it provides a foundational experimental protocol for a stability-indicating HPLC method, which can be adapted to generate quantitative stability data.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive aldehyde group and a bromine-substituted indole core. This unique structure makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds, including those with potential therapeutic applications.[1] The aldehyde allows for condensations and other nucleophilic additions, while the bromo-indole moiety can participate in cross-coupling reactions and other substitutions. Given its utility, understanding the stability profile of this compound is critical for ensuring the reliability and reproducibility of experimental results and for the long-term viability of compound libraries.
Chemical Stability Profile
Potential Degradation Pathways:
-
Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of various oxidized species.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in indole-containing molecules, leading to decomposition.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the aldehyde group could potentially undergo reactions, or the overall molecule could be subject to hydrolysis, although this is less common for the indole ring itself.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from various chemical suppliers.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the indole ring by atmospheric oxygen. |
| Light | Protect from light | To avoid photodegradation. Use of amber vials or storage in a dark place is advised. |
| Moisture | Keep in a dry place in a tightly sealed container | To prevent hydrolysis and other moisture-mediated degradation. |
| Ventilation | Store in a well-ventilated area | General laboratory safety practice for handling chemical reagents. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-bromo-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add DMF and cool to 0°C.
-
Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Allow the mixture to warm to room temperature.
-
Dissolve 2-bromo-1H-indole in DCM and add it to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Logical Flow of Synthesis:
Caption: Vilsmeier-Haack synthesis workflow.
Stability-Indicating HPLC Method Development (General Protocol)
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and its potential degradation products.
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products formed under various stress conditions.
Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile and water
-
HPLC grade formic acid or trifluoroacetic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M HCl. Heat at 60°C for a specified time. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
-
-
HPLC Analysis:
-
Inject the unstressed standard solution and the stressed samples into the HPLC system.
-
Use a gradient elution method to achieve separation. A starting point could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
-
Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).
-
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
Workflow for Stability-Indicating Method Development:
Caption: Forced degradation study workflow.
Conclusion
While quantitative stability data for this compound is not extensively documented, a conservative approach to its storage and handling is crucial for maintaining its integrity. By adhering to the recommended conditions of cool, dry, dark, and inert atmosphere storage, researchers can minimize the risk of degradation. The provided general protocol for a stability-indicating HPLC method serves as a framework for laboratories to generate their own quantitative data, which is essential for long-term studies and regulatory purposes. Further investigation into the specific degradation products and pathways will provide a more complete understanding of the stability profile of this important synthetic intermediate.
References
The Biological Potential of 2-bromo-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a privileged structure in drug design.[1] A derivative of significant interest is 2-bromo-1H-indole-3-carbaldehyde, a versatile synthetic intermediate that serves as a building block for more complex heterocyclic compounds with potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development in this area.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 2-bromoindole precursor.
Experimental Protocol: Vilsmeier-Haack Reaction[3]
1. Preparation of the Vilsmeier Reagent:
-
In a flask maintained at 0-5 °C, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) with constant stirring.
-
Continue stirring for 30-40 minutes at this low temperature to generate the electrophilic Vilsmeier reagent (chloroiminium salt).
2. Formylation of 2-bromoindole:
-
Dissolve 2-bromoindole in a suitable solvent.
-
Add the prepared Vilsmeier reagent dropwise to the 2-bromoindole solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, followed by refluxing for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated sodium carbonate solution to neutralize the mixture to a pH of 8-9, which will precipitate the solid product.
-
Filter the solid, wash it with water, and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.
References
- 1. Buy this compound (EVT-319951) | 119910-45-1 [evitachem.com]
- 2. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich heterocyclic compounds, including indoles. This process introduces a formyl group (-CHO), a versatile synthetic handle, onto the indole nucleus, typically at the C3 position. The resulting indole-3-carboxaldehydes are crucial intermediates in the synthesis of a vast array of biologically active molecules and pharmaceutical agents. This document provides a comprehensive experimental protocol for the Vilsmeier-Haack formylation of 2-bromoindole to produce 2-bromo-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry.
The reaction mechanism involves the initial formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This electrophilic species is then attacked by the electron-rich 2-bromoindole, leading to the formation of an iminium intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the desired aldehyde.[2]
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack formylation is influenced by factors such as the substituents on the indole ring, reaction temperature, and reaction time. The following table summarizes typical reaction conditions and yields for the formylation of various substituted indoles, providing a comparative overview.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromoindole | POCl₃, DMF | 0 to 85 | 5 - 8 | ~90 (estimated) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96[1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90[1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 92[1] |
| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91[3] |
| 5-Chloroindole | POCl₃, DMF | 0 to 85 | 5 | 90[3] |
| 6-Bromoindole | POCl₃, DMF | 0 to 85 | 5 | 93[3] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the Vilsmeier-Haack formylation of 2-bromoindole.
Materials:
-
2-Bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Crushed ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
Step 1: Preparation of the Vilsmeier Reagent
-
In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3.0 molar equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 molar equivalents) dropwise to the cooled DMF with vigorous stirring over a period of 30-40 minutes.[4] Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a yellowish to pinkish complex, should be observed.[5]
Step 2: Formylation of 2-Bromoindole
-
In a separate flask, dissolve 2-bromoindole (1.0 molar equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-bromoindole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[4]
-
Subsequently, heat the reaction mixture to 85-90 °C and maintain this temperature for 5-8 hours.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.[5]
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches 8-9.[4] A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.[4]
-
Dry the purified product under vacuum.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Vilsmeier-Haack formylation of 2-bromoindole.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties make it a crucial building block in medicinal chemistry and drug discovery. The functionalization of the indole core, particularly at the 2-position, is of significant interest as it allows for the exploration of new chemical space and the development of novel therapeutic agents. Among the various methods for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the synthesis of biaryl and hetero-biaryl compounds.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-bromo-1H-indole-3-carbaldehyde with various arylboronic acids. The resulting 2-aryl-1H-indole-3-carbaldehydes are valuable intermediates for the synthesis of a diverse range of biologically active molecules. The mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a broad spectrum of boronic acids make the Suzuki coupling an attractive and widely adopted method in both academic and industrial research.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron species (arylboronic acid) is transferred to the palladium(II) complex. The final step is reductive elimination, which results in the formation of the C-C bond between the indole and aryl moieties, yielding the desired 2-aryl-1H-indole-3-carbaldehyde and regenerating the active palladium(0) catalyst to continue the cycle. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the coupled product. For nitrogen-containing heterocycles like indoles, which can potentially coordinate to the palladium center and inhibit catalysis, careful optimization of the reaction conditions is often necessary.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-substituted nitrogen heterocycles with different arylboronic acids. This data serves as a valuable guide for the optimization of reactions involving this compound.
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 95[1] |
| 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | High Yield[2] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 4 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (4.5) | KF | Dioxane | 110 | 82[3] |
| 5 | 5,7-Dibromo-3-formylindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | EtOH/H₂O | 120 | 77[4] |
| 6 | 5,7-Dibromoindole | 2-Thiophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | EtOH/H₂O | 120 | 91[4] |
| 7 | 4-Bromobenzoic acid | Phenylboronic acid model | Na₂PdCl₄/PPh₂PhSO₃Na (0.01) | - | K₂CO₃ | H₂O | 70 | 100 (Conversion)[5] |
Experimental Protocols
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, THF, toluene, often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, round-bottom flask, condenser)
General Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, the ligand (if necessary), and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-1H-indole-3-carbaldehyde.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-aryl-1H-indole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-aryl-1H-indole-3-carbaldehydes, valuable scaffolds in medicinal chemistry and drug development, starting from 2-bromo-1H-indole-3-carbaldehyde. The primary methods covered are the palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions.
Introduction
The 2-aryl-1H-indole-3-carbaldehyde framework is a privileged structure found in a multitude of biologically active compounds. The strategic placement of an aryl group at the C2 position and a formyl group at the C3 position of the indole core offers multiple points for further chemical modification, making these compounds versatile intermediates in the synthesis of potential therapeutic agents. The Suzuki-Miyaura and Heck reactions are powerful and widely used methods for the formation of carbon-carbon bonds, offering a reliable and efficient route to these important building blocks.
Reaction Principle
The synthesis of 2-aryl-1H-indole-3-carbaldehydes from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the organohalide (this compound) with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.
Heck Coupling: This reaction couples the organohalide with an alkene, such as styrene, in the presence of a palladium catalyst and a base. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the palladium catalyst.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 2-aryl-1H-indole-3-carbaldehydes.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura and Heck coupling reactions of this compound with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 88 |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 120 | 10 | 80 |
| 6 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME/H₂O | 80 | 6 | 90 |
| 7 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 16 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMA | 130 | 12 | 78 |
| 3 | 4-Methoxystyrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMA | 120 | 18 | 85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 224 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-1H-indole-3-carbaldehyde.
Protocol 2: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 224 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-styryl-1H-indole-3-carbaldehyde.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (0.5 mmol, 112 mg)
-
Arylboronic acid (0.6 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 12 mg)
-
Base (e.g., Cs₂CO₃, 1.0 mmol, 326 mg)
-
Solvent (e.g., Toluene/EtOH/H₂O, 4:1:1, 2.5 mL)
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Scope and Limitations
The Suzuki-Miyaura and Heck couplings are generally robust and tolerate a wide range of functional groups.
Suzuki-Miyaura Coupling:
-
Arylboronic acids: Both electron-rich and electron-poor arylboronic acids can be used successfully. Steric hindrance on the arylboronic acid (e.g., ortho-substituents) may require longer reaction times or more active catalyst systems. Heteroarylboronic acids are also generally well-tolerated.
-
Limitations: Very bulky ortho-substituted arylboronic acids may give lower yields. Some boronic acids can be prone to protodeboronation under the reaction conditions.
Heck Coupling:
-
Alkenes: Electron-deficient alkenes like acrylates and electron-neutral or electron-rich alkenes like styrene are suitable coupling partners.
-
Limitations: The regioselectivity of the addition to unsymmetrical alkenes can sometimes be an issue. Sterically hindered alkenes may react sluggishly.
Conclusion
The Suzuki-Miyaura and Heck cross-coupling reactions provide efficient and versatile methods for the synthesis of 2-aryl-1H-indole-3-carbaldehydes from this compound. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel indole-based compounds for biological evaluation. Microwave-assisted synthesis can significantly reduce reaction times, offering a more efficient alternative for rapid library synthesis.
Application Notes and Protocols: Synthesis of Vinyl Indoles via Wittig Reaction of 2-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-bromo-3-vinyl-1H-indoles from 2-bromo-1H-indole-3-carbaldehyde using the Wittig reaction. This method offers a reliable route to functionalized vinyl indoles, which are valuable precursors in drug discovery and organic synthesis.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The combination of a vinyl group at the 3-position and a bromine atom at the 2-position of the indole ring creates a versatile platform for further chemical modifications, such as cross-coupling reactions, making these compounds attractive building blocks for the synthesis of complex molecules with potential biological activity.
Vinyl indoles, particularly those with functional handles like a bromine atom, are of significant interest in drug development. They can serve as key intermediates for the synthesis of a variety of biologically active compounds, including potential kinase inhibitors, anticancer, and anti-inflammatory agents. The bromine atom at the 2-position can be readily functionalized using palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Reaction Principle
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This initial addition leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.
Experimental Protocols
This section details the necessary procedures for the synthesis of the phosphonium salt, the in-situ generation of the Wittig ylide, and the subsequent Wittig reaction with this compound.
Protocol 1: Preparation of Methyltriphenylphosphonium Bromide
This protocol describes the synthesis of the phosphonium salt required for the Wittig reaction.
Materials:
-
Triphenylphosphine (PPh₃)
-
Methyl bromide (CH₃Br) or Iodomethane (CH₃I)
-
Toluene or Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add methyl bromide or iodomethane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting methyltriphenylphosphonium bromide under vacuum. The product is typically a white, crystalline solid and can be stored for future use.
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield | Physical State |
| Triphenylphosphine | 1.0 | - | White solid |
| Methyl bromide | 1.1 | - | Gas |
| Methyltriphenylphosphonium bromide | - | >95% | White crystalline solid |
Protocol 2: Wittig Reaction of this compound
This protocol outlines the in-situ generation of the phosphorus ylide and its reaction with the indole aldehyde to form the vinyl indole.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M) or Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.1 eq) dropwise to the stirred suspension. A color change to deep yellow or orange-red indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-3-vinyl-1H-indole.
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Typical Reaction Time | Typical Yield (after purification) |
| This compound | 1.0 | 2-4 hours | 70-90% |
| Methyltriphenylphosphonium bromide | 1.2 | - | - |
| n-Butyllithium | 1.1 | - | - |
| 2-bromo-3-vinyl-1H-indole | - | - | - |
Visualizations
Reaction Scheme: Wittig Reaction of this compound
Caption: General scheme of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Applications in Drug Development
The resulting 2-bromo-3-vinyl-1H-indole is a versatile intermediate for the synthesis of a wide range of potentially bioactive molecules. The presence of the vinyl group and the bromine atom allows for selective functionalization at different positions of the indole core.
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The 2-bromo-3-vinylindole core can be elaborated through cross-coupling reactions at the bromine position and modifications of the vinyl group to synthesize libraries of compounds for screening against various kinases implicated in cancer and other diseases.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity. The synthesized vinyl indoles can serve as precursors for novel compounds that can be evaluated for their cytotoxicity against various cancer cell lines. The vinyl moiety can participate in cycloaddition reactions to construct more complex heterocyclic systems with potential antitumor properties.
-
Anti-inflammatory Agents: Indole derivatives have been shown to possess anti-inflammatory properties. The 2-bromo-3-vinylindole scaffold can be used to develop new anti-inflammatory agents by introducing pharmacophores known to modulate inflammatory pathways.
The ability to readily diversify the 2-bromo-3-vinyl-1H-indole structure makes it a valuable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.
Synthesis of Biologically Active Heterocyclic Compounds from 2-Bromo-1H-indole-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1H-indole-3-carbaldehyde is a versatile and highly reactive scaffold for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery and development. The presence of the bromo and carbaldehyde functionalities at the 2- and 3-positions of the indole core, respectively, allows for a variety of chemical transformations, leading to the construction of fused heterocyclic systems. These resulting compounds, including pyrimido[5,4-b]indoles, pyridazino[4,5-b]indoles, and carbazoles, have demonstrated a range of biological activities, including antimicrobial, anticancer, and immunomodulatory effects.
This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic frameworks from this compound. It also explores the biological significance of these compounds and visualizes the key signaling pathways they modulate.
Synthetic Applications and Protocols
The strategic positioning of the reactive groups in this compound enables its use in various synthetic strategies, including palladium-catalyzed cross-coupling reactions and condensation/cyclization cascades.
Synthesis of 2-Aryl-1H-indole-3-carbaldehydes via Suzuki Coupling
The bromine atom at the C2 position of the indole ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. This transformation is a key step in the synthesis of precursors for more complex polycyclic systems, such as carbazoles.
Experimental Protocol:
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture of toluene (10 mL) and a 2M aqueous solution of sodium carbonate (2.0 mmol) is then added. The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-aryl-1H-indole-3-carbaldehyde.
Table 1: Representative Quantitative Data for Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1H-indole-3-carbaldehyde | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde | 18 | 82 |
| 3 | 3-Pyridylboronic acid | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | 20 | 78 |
Note: Yields are based on isolated product after purification.
Experimental Workflow for Suzuki Coupling
Caption: General workflow for the Suzuki coupling of this compound.
Synthesis of 2-Alkynyl-1H-indole-3-carbaldehydes via Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between the C2 position of the indole and a terminal alkyne. This reaction introduces an alkynyl moiety that can be a versatile handle for further transformations or a key structural element in biologically active molecules.
Experimental Protocol:
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent such as anhydrous tetrahydrofuran (THF, 10 mL) in a Schlenk tube are added a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol). A base, typically triethylamine (2.0 mmol), is then added, and the mixture is degassed by several cycles of vacuum and backfilling with argon. The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) for 6-12 hours until TLC analysis indicates the consumption of the starting material. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the 2-alkynyl-1H-indole-3-carbaldehyde.
Table 2: Representative Quantitative Data for Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-1H-indole-3-carbaldehyde | 8 | 88 |
| 2 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-1H-indole-3-carbaldehyde | 6 | 92 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-1H-indole-3-carbaldehyde | 10 | 85 |
Note: Yields are based on isolated product after purification.
Experimental Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of this compound.
Synthesis of Pyrimido[5,4-b]indoles
Pyrimido[5,4-b]indoles are an important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and immunomodulatory properties. A common synthetic route involves the condensation of a 2-amino-1H-indole-3-carbaldehyde derivative with a suitable C1 or N-C-N synthon. The starting this compound can be converted to the corresponding 2-amino derivative via a Buchwald-Hartwig amination or a related C-N coupling reaction, followed by cyclization. A more direct approach involves a copper-catalyzed cascade reaction.
Experimental Protocol (via Copper-Catalyzed Cascade Reaction):
A mixture of this compound (1.0 mmol), guanidine hydrochloride (1.5 mmol), copper(I) iodide (0.1 mmol), a ligand such as 1,10-phenanthroline (0.2 mmol), and a base like cesium carbonate (2.0 mmol) is placed in a sealed tube. Anhydrous dimethyl sulfoxide (DMSO, 5 mL) is added, and the tube is sealed under an inert atmosphere. The reaction mixture is heated to 120-140 °C for 24-48 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the 2-aminopyrimido[5,4-b]indole.
Table 3: Representative Quantitative Data for Pyrimido[5,4-b]indole Synthesis
| Entry | Starting Material | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | 2-Amino-9H-pyrimido[5,4-b]indole | 36 | 65 |
Note: Yield is based on isolated product after purification. The reaction conditions are harsh and may require optimization for different substrates.
Biological Significance and Signaling Pathways
The heterocyclic compounds synthesized from this compound exhibit a range of biological activities by interacting with specific cellular targets and modulating key signaling pathways.
Pyrimido[5,4-b]indoles as Toll-Like Receptor 4 (TLR4) Agonists
Certain pyrimido[5,4-b]indole derivatives have been identified as agonists of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[1][2][3] Activation of TLR4 can trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and interferons, thereby modulating the immune response. This makes them promising candidates for development as vaccine adjuvants or immunotherapeutic agents. The TLR4 signaling pathway involves both MyD88-dependent and TRIF-dependent pathways.
TLR4 Signaling Pathway
Caption: Activation of the TLR4 signaling pathway by pyrimido[5,4-b]indoles.
Carbazoles as Anticancer Agents
Carbazole derivatives are well-known for their potent anticancer activities, which they exert through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival.[4][5] One of the key mechanisms is the inhibition of DNA topoisomerases, enzymes that regulate the topology of DNA during replication and transcription.[6] By inhibiting these enzymes, carbazole derivatives can induce DNA damage and trigger apoptosis in cancer cells. Additionally, some carbazoles have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their growth and survival.[7]
STAT3 Signaling Pathway Inhibition by Carbazoles
Caption: Inhibition of the STAT3 signaling pathway by carbazole derivatives.
Conclusion
This compound stands out as a privileged starting material for the synthesis of a wide range of heterocyclic compounds with significant biological activities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pyrimido[5,4-b]indoles, pyridazino[4,5-b]indoles, carbazoles, and other related scaffolds. The exploration of the biological mechanisms of these compounds, such as the modulation of the TLR4 and STAT3 signaling pathways, opens up new avenues for the development of innovative therapeutics for a variety of diseases, including infectious diseases and cancer. Further optimization of reaction conditions and exploration of the structure-activity relationships of the synthesized compounds will be crucial for advancing these promising molecules towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 signaling pathway [pfocr.wikipathways.org]
- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-1H-indole-3-carbaldehyde. This versatile building block is a valuable precursor for the synthesis of a diverse range of 2,3-disubstituted indoles, which are prominent scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, and are adapted for the specific reactivity of the this compound substrate.
Introduction
The indole nucleus is a privileged structure in a vast number of biologically active compounds and pharmaceuticals. Functionalization of the indole scaffold, particularly at the C2 and C3 positions, is a key strategy in the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex and diverse indole libraries from readily available precursors like this compound.
The presence of the electron-withdrawing carbaldehyde group at the C3 position and the bromine atom at the C2 position influences the electronic properties of the indole ring, making it an interesting substrate for various coupling reactions. The free N-H group of the indole can sometimes complicate these reactions by interacting with the catalyst or base; therefore, N-protection may be considered for optimization, although many successful couplings can be achieved on the unprotected indole.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1H-indole-3-carbaldehydes
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide. This reaction is particularly useful for synthesizing biaryl compounds.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 (GC) | [1] |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [1] |
| 3-Bromoindazole | Arylboronic acids | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1-2 | 69-78 | [2] |
| 2-Bromoanilines | Benzyl-, Alkyl-, Aryl-, Alkenyl-, Heteroaromatic boronic esters | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | up to 99 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Synthesis of 2-Alkenyl-1H-indole-3-carbaldehydes
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.
General Reaction Scheme
Caption: General scheme for the Heck reaction.
Data Presentation: Heck Reaction Conditions
| Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromo/iodoanisoles | Acrylates | Varies | Varies | K₂CO₃ | Dioxane | 80 | 24 | Moderate | [4] |
| 3,4-Dibromothiophene-2-carbaldehyde | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 70-95 (est.) | [5] |
| Aryl bromides | Internal olefins | Pd EnCat®40 (0.8) | - | AcONa | EtOH | 140 (MW) | 0.5 | Good | [6] |
| Halo-indoles | Acrylic acid | Na₂PdCl₄ (10) | sSPhos (15) | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | Varies | High | [7] |
Experimental Protocol: Heck Reaction
This protocol is a general guideline for the Heck coupling of this compound with an alkene like styrene or an acrylate. N-protection of the indole may be beneficial to prevent side reactions.
Materials:
-
This compound (or N-protected derivative)
-
Alkene (e.g., Styrene, Methyl acrylate, 1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Add the anhydrous solvent (5 mL) followed by the base (1.5 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Sonogashira Coupling: Synthesis of 2-Alkynyl-1H-indole-3-carbaldehydes
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
General Reaction Scheme
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 2-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-bromo-1H-indole-3-carbaldehyde with terminal alkynes. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C2-position is a key strategy for the development of novel therapeutic agents. The Sonogashira reaction, a powerful palladium-catalyzed cross-coupling method, facilitates the formation of a carbon-carbon bond between the indole core and various alkyne moieties, opening avenues for the synthesis of diverse compound libraries.
The protocols and data presented herein are based on established procedures for the Sonogashira coupling of 2-bromoindoles and other aryl bromides. While specific optimization for this compound may be required, this guide offers a robust starting point for researchers.
Data Presentation: Typical Reaction Conditions
The efficiency of the Sonogashira coupling is influenced by the choice of catalyst, ligand, base, and solvent. Below is a summary of common catalytic systems and conditions reported for the coupling of bromoindoles with terminal alkynes.
| Parameter | Condition 1 (Classical) | Condition 2 (Copper-Free) | Condition 3 (Alternative Catalyst) | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | [PdCl₂(CH₃CN)₂] (15 mol%) | Catalyst loading may need optimization. |
| Copper Co-catalyst | CuI (1-5 mol%) | None | None | Essential in the classical Sonogashira mechanism. |
| Ligand | PPh₃ (often part of the Pd complex) | sXPhos (18 mol%) or other bulky, electron-rich phosphines | PPh₃ (5 mol%) or other suitable ligands | Ligands can enhance catalytic activity and stability. |
| Base | Et₃N or Diisopropylamine (DIPA) | Cs₂CO₃ | K₂CO₃ or other inorganic bases | The base neutralizes the HX by-product. |
| Solvent | THF, DMF, or Dioxane | Acetonitrile/Water | DMF | Degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | Room Temperature to 100 °C | 65 °C | 100 °C | Higher temperatures may be needed for less reactive substrates.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to protect the catalyst from oxidation. |
Experimental Protocols
This section outlines a detailed, generalized methodology for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., triethylamine, 2.0-3.0 eq) and the terminal alkyne (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkynyl-1H-indole-3-carbaldehyde.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualizations
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow Diagram:
Caption: Experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Indole-Based Kinase Inhibitors from 2-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its structural versatility allows for the precise placement of substituents that can interact with the ATP-binding site of kinases. The starting material, 2-bromo-1H-indole-3-carbaldehyde, is a versatile precursor for the synthesis of a diverse library of potential kinase inhibitors. The bromine atom at the C2-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The carbaldehyde at the C3-position can be further functionalized or can participate in key interactions with the target kinase.
This document provides detailed application notes and protocols for the synthesis of indole-based kinase inhibitors, focusing on the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.
Synthetic Strategies
The primary synthetic routes for modifying this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and efficient means to create carbon-carbon bonds and introduce diverse chemical moieties at the 2-position of the indole ring.
Scheme 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 2-bromoindole scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is highly tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.
Caption: Suzuki-Miyaura cross-coupling workflow.
Scheme 2: Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 2-bromoindole and a terminal alkyne. This introduces an alkynyl moiety, which can serve as a versatile handle for further transformations or as a key structural element in the final inhibitor.
Caption: Sonogashira cross-coupling workflow.
Scheme 3: Heck Cross-Coupling
The Heck reaction allows for the coupling of the 2-bromoindole with an alkene, leading to the formation of a 2-vinylindole derivative. This introduces a different type of unsaturation at the C2-position, which can be a key feature for kinase inhibition.
Caption: Heck cross-coupling workflow.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for cross-coupling reactions on indole scaffolds. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 eq) to the flask.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-indole-3-carbaldehyde.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst (0.02-0.05 eq) and CuI (0.04-0.10 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base and the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-1H-indole-3-carbaldehyde.
Protocol 3: General Procedure for Heck Cross-Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 eq), the alkene (1.5-2.0 eq), the base (1.5-2.0 eq), and the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-vinyl-1H-indole-3-carbaldehyde.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of indole-based kinase inhibitors. While not all compounds are directly synthesized from this compound in the cited literature, they represent the types of structures and activities that can be achieved using the described synthetic strategies.
Table 1: Synthesis of 2-Aryl-1H-indole-3-carbaldehyde Derivatives via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Phenyl-1H-indole-3-carbaldehyde | 85-95 | Hypothetical, based on similar reactions |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde | 80-90 | Hypothetical, based on similar reactions |
| 3 | 3-Pyridinylboronic acid | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | 75-85 | Hypothetical, based on similar reactions |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbaldehyde | 70-80 | Hypothetical, based on similar reactions |
Table 2: Kinase Inhibitory Activity of Representative Indole-Based Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| A | Tubulin Polymerization | 1500 | [1] |
| B | EGFR, VEGFR-2 | 18 (EGFR), 45 (VEGFR-2) | |
| C | BRAFV600E | 77-107 | |
| D | CDK5 | Varies | |
| E | VEGFR-2, PDGFRβ | 69 (VEGFR-2), 22 (PDGFRβ) |
Note: Compound A is a 2-phenyl indole-3-carbaldehyde analog. Compounds B, C, D, and E are other indole-based kinase inhibitors included for comparative purposes.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways targeted by indole-based kinase inhibitors.
Caption: EGFR signaling pathway and inhibition.
Caption: VEGFR signaling pathway and inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of robust synthetic methods such as the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions allows for the creation of diverse libraries of indole-based compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to develop novel and potent kinase inhibitors for therapeutic applications. Further derivatization of the C3-carbaldehyde group can also be explored to optimize the pharmacological properties of the synthesized compounds.
References
Application of 2-bromo-1H-indole-3-carbaldehyde in Medicinal Chemistry: A Detailed Overview
Introduction
2-bromo-1H-indole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 2-position and an aldehyde group at the 3-position of the indole scaffold, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules. The indole ring itself is a privileged structure in drug discovery, known to interact with various biological targets. The presence of the bromo and formyl functionalities on this core allows for a wide range of chemical modifications, leading to the development of novel therapeutic agents with potential applications in treating cancer, microbial infections, and other diseases.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed application notes, experimental protocols for the synthesis and biological evaluation of its derivatives, and a summary of their biological activities with quantitative data.
Application Notes
This compound serves as a key intermediate in the synthesis of various classes of bioactive compounds, primarily through the functionalization of its aldehyde and bromo groups.
1. Synthesis of Anticancer Agents:
Derivatives of this compound have shown promising anticancer activity. The aldehyde group is a convenient handle for the synthesis of chalcones, Schiff bases, and other heterocyclic systems, while the bromine atom can be utilized in cross-coupling reactions to introduce further diversity.
-
Chalcones: Claisen-Schmidt condensation of this compound with various acetophenones yields indole-based chalcones. These compounds have been investigated as inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer drug candidates.[1]
-
Schiff Bases: Condensation of the aldehyde with primary amines leads to the formation of Schiff bases, which have been explored for their cytotoxic effects against various cancer cell lines.
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors.[2] The bromine atom at the 2-position of this compound allows for the introduction of different aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions, a common strategy in the development of kinase inhibitors that target signaling pathways involved in cancer cell proliferation and survival.[2]
2. Synthesis of Antimicrobial Agents:
The indole nucleus is also a key pharmacophore in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
-
Benzimidazole Derivatives: Condensation of this compound with o-phenylenediamines can yield 2-(2-bromo-1H-indol-3-yl)-1H-benzimidazoles. These compounds have shown significant activity against various bacterial and fungal strains.[3]
Quantitative Data Presentation
The biological activity of derivatives of this compound is typically quantified by their half-maximal inhibitory concentration (IC50) for anticancer activity or their minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize representative data for various derivatives.
Table 1: Anticancer Activity of Indole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Indole-based Chalcone | HeLa (Cervical) | 8.7 | [4] |
| 2 | Indole-based Chalcone | SGC-7901 (Gastric) | 10.2 | [4] |
| 3 | Indole-based Chalcone | MCF-7 (Breast) | 12.5 | [4] |
| 4 | Thiazolyl-indole Carboxamide | HeLa (Cervical) | 3.41 | [5] |
| 5 | Thiazolyl-indole Carboxamide | HEK293T (Kidney) | 8.64 | [5] |
| 6 | Indole/1,2,4-Triazole Hybrid | NCI-H460 (Lung) | 1.85 | [6] |
| 7 | Indole/1,2,4-Triazole Hybrid | MCF-7 (Breast) | 2.45 | [6] |
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 8 | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus | 3.9 | [3] |
| 9 | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Candida albicans | 3.9 | [3] |
| 10 | 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus (MRSA) | < 1 | [3] |
| 11 | 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | Candida albicans | 3.9 | [3] |
Experimental Protocols
1. Synthesis of (E)-1-(4-bromophenyl)-3-(2-bromo-1H-indol-3-yl)prop-2-en-1-one (Indole-based Chalcone)
This protocol describes the synthesis of an indole-based chalcone derivative from this compound via a Claisen-Schmidt condensation.
-
Materials:
-
This compound
-
4-bromoacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) and 4-bromoacetophenone (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a solution of KOH (2.0 mmol) in water (2 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
2. In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized indole derivatives (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO treated) and a blank (medium only).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of derivatives of this compound.
Caption: Proposed signaling pathway for the anticancer activity of indole derivatives targeting tubulin polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1H-indole-3-carbaldehyde is a versatile bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a reactive aldehyde group at the C3 position, coupled with a bromine atom at the C2 position, offers orthogonal handles for a wide array of chemical modifications. The aldehyde functionality allows for transformations such as condensation, reductive amination, oxidation, reduction, and olefination, enabling the synthesis of diverse molecular architectures. The bromine atom can be utilized in various cross-coupling reactions to further functionalize the indole core.
These application notes provide detailed protocols for several key derivatization reactions of the aldehyde group of this compound, offering a practical guide for researchers engaged in the synthesis of novel indole-based compounds for pharmaceutical and materials science applications.
Overview of Derivatization Pathways
The aldehyde functional group of this compound serves as a versatile starting point for numerous chemical transformations. The following diagram illustrates the primary synthetic routes described in these application notes, leading to a variety of functionalized indole derivatives.
Application Notes and Protocols: N-Protection Strategies for 2-bromo-1H-indole-3-carbaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-protection of 2-bromo-1H-indole-3-carbaldehyde, a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The strategic selection and implementation of a nitrogen-protecting group are paramount to prevent unwanted side reactions and to direct the reactivity of the indole core in subsequent synthetic transformations.
Introduction to N-Protection of this compound
This compound is a versatile building block in organic synthesis, featuring a reactive aldehyde group and a bromine atom that can participate in various coupling reactions.[1] The indole nitrogen, with its acidic proton and nucleophilic character, often requires protection to ensure the desired regioselectivity and to avoid complications in subsequent reaction steps, such as organometallic additions or cross-coupling reactions. The choice of the protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal in the final stages of the synthesis.
This guide explores common and effective N-protection strategies, including N-acylation, N-sulfonylation, and N-alkylation, providing detailed experimental protocols and comparative data to aid in the selection of the most suitable protecting group for a given synthetic route.
Comparative Overview of N-Protection Strategies
The selection of an appropriate N-protecting group is a critical consideration in the synthetic design. The following table summarizes key quantitative data for common N-protecting groups, with data extrapolated from reactions on indole-3-carbaldehyde and related substituted indoles.
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Deprotection Conditions | Reference for Analogy |
| Acetyl (Ac) | Acetic anhydride, Pyridine, rt, 2-4h | 85-95 | K₂CO₃, MeOH, rt | |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine, rt, 12-24h | 80-90 | LDA, THF, 40-45°C | General knowledge |
| Tosyl (Ts) | TsCl, NaH, DMF, 0°C to rt, 2-6h | 90-98 | Cs₂CO₃, THF/MeOH, reflux | [2] |
| Benzyl (Bn) | BnBr, NaH, DMF, 0°C to rt, 12h | 85-95 | H₂, Pd/C, MeOH, rt | [3] |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP, CH₂Cl₂, rt, 3h | 90-99 | TFA, CH₂Cl₂, rt, 1-2h | [4][5] |
| (2-(Trimethylsilyl)ethoxy)methyl (SEM) | SEMCl, NaH, DMF, 0°C to rt, 2-4h | 88-95 | TBAF, THF, reflux or HCl, EtOH | [6][7] |
| p-Methoxybenzyl (PMB) | PMBCl, NaH, DMF, 0°C to rt, 4-8h | 85-92 | DDQ or TFA | [8] |
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific reaction scale and laboratory conditions.
N-Tosyl (Ts) Protection
The tosyl group is a robust, electron-withdrawing protecting group that enhances the acidity of the N-H proton, facilitating deprotonation. It is stable to a wide range of reaction conditions but requires specific methods for removal.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (0.2 M) under an argon atmosphere at 0°C, add this compound (1.0 eq.) portionwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford N-tosyl-2-bromo-1H-indole-3-carbaldehyde.
N-Benzyl (Bn) Protection
The benzyl group is a versatile protecting group that can be removed under neutral conditions by hydrogenolysis.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (0.2 M) under an argon atmosphere at 0°C, add this compound (1.0 eq.) portionwise.[9]
-
Stir the mixture at 0°C for 30 minutes.[9]
-
Add benzyl bromide (BnBr, 1.1 eq.) dropwise.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[9]
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).[10]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield N-benzyl-2-bromo-1H-indole-3-carbaldehyde.
N-tert-Butoxycarbonyl (Boc) Protection
The Boc group is widely used due to its ease of introduction and facile removal under acidic conditions.
Protocol:
-
To a solution of this compound (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.).[5]
-
Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain N-Boc-2-bromo-1H-indole-3-carbaldehyde.
Deprotection Protocols
The choice of deprotection method is as critical as the choice of the protecting group itself, and it must be compatible with the functional groups present in the molecule.
N-Tosyl (Ts) Deprotection
Protocol:
-
To a solution of N-tosyl-2-bromo-1H-indole-3-carbaldehyde (1.0 eq.) in a mixture of THF and methanol (2:1, 0.1 M), add cesium carbonate (Cs₂CO₃, 3.0 eq.).[2]
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield this compound.
N-Benzyl (Bn) Deprotection
Protocol:
-
To a solution of N-benzyl-2-bromo-1H-indole-3-carbaldehyde (1.0 eq.) in methanol (0.1 M), add palladium on carbon (10% Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification by column chromatography may be necessary.
N-Boc (tert-Butoxycarbonyl) Deprotection
Protocol:
-
To a solution of N-Boc-2-bromo-1H-indole-3-carbaldehyde (1.0 eq.) in dichloromethane (CH₂Cl₂, 0.2 M) at 0°C, add trifluoroacetic acid (TFA, 10 eq.) dropwise.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.[4]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford the deprotected indole.
Workflow and Decision Making
The selection of a suitable N-protection strategy is a multi-step process that involves considering the stability of the protecting group to subsequent reaction conditions and the orthogonality of its removal.
Caption: General workflow for the N-protection and deprotection of this compound.
The choice of a protecting group should be guided by the planned synthetic route. The following diagram illustrates a decision-making process for selecting an appropriate protecting group.
Caption: Decision tree for selecting a suitable N-protecting group.
By carefully considering the factors outlined in these application notes and protocols, researchers can effectively implement N-protection strategies for this compound, facilitating the successful synthesis of complex molecular targets.
References
- 1. Buy this compound (EVT-319951) | 119910-45-1 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene | Semantic Scholar [semanticscholar.org]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound 95% | CAS: 119910-45-1 | AChemBlock [achemblock.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Synthesis of 2-bromo-1H-indole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack synthesis of 2-bromo-1H-indole-3-carbaldehyde. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction for both yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack synthesis of this compound in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Here are the most common culprits and their solutions:
-
Moisture Contamination: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture and will readily decompose in its presence.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous DMF and fresh, high-purity phosphorus oxychloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.[1]
-
-
Improper Work-up: The product may be lost during the work-up and isolation phases.
-
Solution: The hydrolysis of the intermediate iminium salt must be carefully controlled. Quenching the reaction mixture with crushed ice and then careful basification with a solution like sodium carbonate is crucial for precipitating the product.[2] Ensure thorough extraction of the product from the aqueous layer.
-
Question 2: My final product is a dark, tarry substance instead of a crystalline solid. What went wrong?
Answer: The formation of a dark, tarry residue is a common issue and usually indicates the presence of polymeric materials or other degradation byproducts.[1]
-
Excessive Heat: Overheating the reaction can cause the indole to polymerize or the product to decompose.
-
Solution: Maintain strict temperature control, especially during the formation of the Vilsmeier reagent (typically 0-5 °C). When reacting with 2-bromoindole, a gradual increase in temperature may be necessary, but it should be carefully monitored.
-
-
Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, can contribute to the formation of impurities.
-
Solution: Use TLC to determine the optimal reaction time. Once the starting material is consumed, proceed with the work-up.
-
Question 3: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products and how can I minimize them?
Answer: Several side products can form during the Vilsmeier-Haack formylation of indoles.[1]
-
Unreacted Starting Material: The most common impurity if the reaction is incomplete.
-
N-Formylation: Formylation can occur at the N1 position of the indole ring.
-
Di-formylated Products: Although less common with a 2-substituted indole, di-formylation at other positions on the benzene ring is possible, especially with an excess of the Vilsmeier reagent.
-
To minimize these side products:
-
Carefully control the stoichiometry of your reagents. A slight excess of the Vilsmeier reagent is often used, but a large excess can lead to di-formylation.
-
Maintain optimal reaction temperature and time as determined by TLC monitoring.
-
Question 4: How does the bromine substituent at the 2-position affect the reaction?
Answer: The bromine atom at the C2 position of the indole ring is an electron-withdrawing group, which can deactivate the indole ring towards electrophilic substitution compared to unsubstituted indole. This may necessitate slightly more forcing reaction conditions (e.g., longer reaction times or higher temperatures) to achieve good conversion. However, the C3 position remains the most electron-rich and is the preferred site for formylation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is an electrophilic iminium salt, typically formed in situ by the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[3] The preparation involves the slow, dropwise addition of POCl₃ to ice-cold DMF under anhydrous conditions. This reaction is exothermic and requires careful temperature control.
Q2: What is the optimal solvent for this reaction?
A2: Anhydrous N,N-dimethylformamide (DMF) typically serves as both the solvent and a reactant in the formation of the Vilsmeier reagent.[4] In some procedures, an additional anhydrous solvent like dichloromethane (DCM) may be used to dissolve the indole substrate before its addition to the Vilsmeier reagent.
Q3: What is the best method for purifying the final product?
A3: The crude this compound can often be purified by recrystallization.[5] Common solvents for recrystallization of indole derivatives include ethanol or mixtures of ethyl acetate and hexane. If significant impurities are present, column chromatography on silica gel is an effective method for obtaining a highly pure product.[1]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, the reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The quenching step with ice water should be done slowly and carefully to control the exothermic reaction.
Data Presentation
The following table summarizes reaction conditions and yields for the Vilsmeier-Haack synthesis of bromo-substituted indole-3-carbaldehydes, based on data from patent CN102786460A. While not the exact 2-bromo isomer, this data provides valuable insight into how reaction parameters can influence the outcome for similar substrates.
| Starting Material | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 5-bromo-2-methylaniline | 85 | 5 | 93 |
| 4-bromo-2-methylaniline | 90 | 9 | 91 |
Table 1: Reaction conditions and yields for the synthesis of bromo-substituted indole-3-carbaldehydes. Data extracted from patent CN102786460A.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure and should be optimized by monitoring the reaction by TLC.
Materials:
-
2-bromoindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Crushed ice
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30-40 minutes.[5]
-
Reaction with 2-bromoindole: Dissolve 2-bromoindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). Continue refluxing for 5-8 hours or until the starting material is consumed.[5]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated sodium carbonate solution to the mixture until the pH is between 8 and 9. A solid precipitate should form.[5]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Drying and Purification: Dry the solid product under vacuum. For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism for the formylation of 2-bromoindole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
common side products in the formylation of 2-bromoindole
Welcome to the technical support center for the formylation of 2-bromoindole. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the formylation of 2-bromoindole, a key step in the synthesis of various biologically active compounds. The primary method covered is the Vilsmeier-Haack reaction, which utilizes reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (the electrophile formed from POCl₃ and DMF) is sensitive to moisture. | - Ensure all glassware is thoroughly dried. - Use anhydrous DMF. - Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. |
| 2. Insufficient Reaction Temperature or Time: The formylation of the electron-deficient 2-bromoindole may require more forcing conditions. | - After the initial reaction period at room temperature, consider refluxing the reaction mixture for an extended period (e.g., 5-8 hours) to drive the reaction to completion.[1] | |
| 3. Incomplete Hydrolysis: The intermediate iminium salt must be hydrolyzed to the aldehyde during workup. | - Ensure the pH of the reaction mixture is adjusted to be sufficiently basic (pH 8-9) during the aqueous workup to facilitate complete hydrolysis.[1] | |
| Formation of Multiple Products/Impurities | 1. Unreacted Starting Material: The reaction may not have gone to completion. | - Increase the reaction time and/or temperature. - Consider increasing the stoichiometry of the Vilsmeier reagent. |
| 2. Di-formylation: Although less common for electron-deficient indoles, reaction at another position on the indole ring is possible under harsh conditions. A potential, though less common, side product could be 2-bromo-1,3-diformylindole. | - Use a controlled stoichiometry of the Vilsmeier reagent. - Monitor the reaction closely using techniques like TLC or LC-MS to avoid over-reaction. | |
| 3. N-Formylation: The indole nitrogen can be formylated, leading to the formation of N-formyl-2-bromoindole. | - While C3-formylation is generally favored for indoles in the Vilsmeier-Haack reaction, N-formylation can occur. Purification by column chromatography may be necessary to separate the N-formyl isomer from the desired C3-formylated product. | |
| 4. Polymerization/Decomposition: Indoles can be sensitive to strong acidic conditions, leading to the formation of polymeric materials or decomposition products. | - Maintain controlled temperatures throughout the reaction. - Add the 2-bromoindole solution to the Vilsmeier reagent slowly to control the reaction exotherm. | |
| Product Purification Challenges | 1. Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography difficult. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. |
| 2. Product Instability: The aldehyde product may be sensitive to air or light. | - Store the purified product under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 2-bromoindole?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3][4] This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
Q2: At which position does the formylation of 2-bromoindole occur?
A2: The formylation of 2-bromoindole via the Vilsmeier-Haack reaction predominantly occurs at the C3 position of the indole ring to yield 2-bromo-1H-indole-3-carbaldehyde. The C3 position is the most nucleophilic site in the indole ring for electrophilic substitution.
Q3: What are the potential side products in the formylation of 2-bromoindole?
A3: While the reaction is generally selective for the C3 position, several side products can potentially form:
-
Unreacted 2-bromoindole: Incomplete reaction is a common issue.
-
2-Bromo-1,3-diformylindole: Although less likely due to the deactivating effect of the first formyl group, di-formylation can occur under forcing conditions.
-
N-Formyl-2-bromoindole: Formylation at the indole nitrogen is a possible side reaction.
-
Polymeric materials: Indole derivatives can polymerize under the acidic conditions of the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material (2-bromoindole), you can observe the formation of the product and the disappearance of the starting material.
Q5: What is a typical work-up procedure for this reaction?
A5: A typical work-up involves cooling the reaction mixture and then carefully pouring it into a mixture of ice and a base, such as a saturated sodium carbonate or sodium bicarbonate solution, to neutralize the acid and hydrolyze the intermediate iminium salt.[1] The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Bromoindole
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2-Bromoindole
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-bromoindole in anhydrous DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the mixture to reflux and maintain for 5-8 hours.[1]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice. Slowly add a saturated solution of sodium carbonate with vigorous stirring to neutralize the mixture to a pH of 8-9.[1] A precipitate of the crude product should form.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Pathways and Side Reactions
The following diagram illustrates the main reaction pathway for the formylation of 2-bromoindole and potential side reactions.
Caption: Reaction scheme for the Vilsmeier-Haack formylation of 2-bromoindole.
References
Technical Support Center: Purification of 2-bromo-1H-indole-3-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 2-bromo-1H-indole-3-carbaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when purifying this compound by column chromatography?
A1: A primary challenge is potential compound degradation on the acidic silica gel stationary phase.[1] Aldehydes can be sensitive, and the indole nucleus can also be susceptible to decomposition.[2] It is crucial to assess the compound's stability on silica gel before committing to a large-scale column.
Q2: How can I test if my compound is stable on silica gel?
A2: You can perform a stability test using thin-layer chromatography (TLC). Spot your crude sample on a TLC plate, develop it in an appropriate solvent system, and let it air dry. Then, turn the plate 90 degrees and re-develop it in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will observe new spots or streaking from the original spot in the second direction.[1]
Q3: What are the typical impurities I might encounter?
A3: If the compound was synthesized via the Vilsmeier-Haack reaction, common impurities could include unreacted 2-bromoindole, residual Vilsmeier reagent byproducts, or potentially over-formylated or other side-products.[3][4]
Q4: Can I use an alternative to silica gel if my compound is unstable?
A4: Yes. If your compound shows significant decomposition on silica, you could consider using a less acidic stationary phase like neutral alumina or Florisil.[1] Alternatively, deactivating the silica gel by adding a small percentage of a base like triethylamine (1-3%) to your eluent can neutralize acidic sites and prevent degradation.[5]
Q5: My compound won't move off the baseline of the TLC plate, even with 100% ethyl acetate. What should I do?
A5: For very polar compounds that do not move in standard solvent systems, you may need to use a more polar mobile phase. A common choice is a mixture of dichloromethane and methanol.[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be aware that using more than 10% methanol in the mobile phase can risk dissolving the silica gel.[5] Another option is to consider reversed-phase chromatography.[1]
Troubleshooting Guide
The following table outlines common problems encountered during the column chromatography of this compound, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Inappropriate solvent system. 2. Column was overloaded with the sample. 3. Column was packed improperly (air bubbles, cracks). 4. Flow rate is too fast.[6] | 1. Optimize the eluent system using TLC to achieve a clear separation and an Rf value of ~0.2-0.4 for the target compound.[7] 2. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). 3. Repack the column carefully using a slurry method to ensure a uniform bed.[8] 4. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[6] |
| Compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use more hexane and less ethyl acetate).[7] |
| Compound Does Not Elute or Elutes Very Slowly (Low Rf) | 1. The eluent is not polar enough. 2. The compound has decomposed on the column.[1] | 1. Gradually increase the polarity of the mobile phase.[7] 2. Test for compound stability on silica.[1] If unstable, consider using a different stationary phase or neutralizing the silica with triethylamine.[5] Flush the column with a very polar solvent like methanol to see if any material can be recovered.[9] |
| Streaking or Tailing of Bands | 1. Sample is poorly soluble in the eluent. 2. Column is overloaded. 3. Compound is degrading on the column. 4. The sample was loaded in too large a volume or in a solvent that was too strong.[6] | 1. Try a different solvent system in which the compound is more soluble.[1] 2. Reduce the amount of sample loaded onto the column. 3. See solutions for compound degradation above. 4. Load the sample in a minimal amount of solvent, preferably the initial, least polar eluent.[6] Consider dry loading if solubility is an issue. |
| No Compound Detected in Fractions | 1. The compound decomposed on the column.[1] 2. The fractions are too dilute to be detected by TLC.[9] 3. The compound eluted in the solvent front.[1] | 1. See solutions for compound degradation above. 2. Concentrate a few of the collected fractions and re-spot on the TLC plate.[9] 3. Check the very first fractions collected. |
Experimental Protocol: Normal-Phase Column Chromatography
This protocol details the purification of this compound using silica gel.
1. Eluent Selection:
-
Develop a suitable solvent system using TLC. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[5]
-
Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound. This provides a good balance for effective separation on the column.[7]
-
Example Systems: Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1 v/v).
2. Column Preparation (Wet Slurry Method):
-
Select a glass column of appropriate size.
-
Clamp the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Fill the column about halfway with your initial, least polar eluting solvent (e.g., Hexane:Ethyl Acetate 9:1).[8]
-
In a separate beaker, prepare a slurry of silica gel in the same solvent.
-
Carefully pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[8]
-
Open the stopcock to allow some solvent to drain, which helps the silica to settle into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed. [6]
-
Add a final protective layer of sand on top of the packed silica.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent like dichloromethane.[6][8] Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the surface.[6]
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluate in numbered test tubes or flasks.
-
Maintain a constant level of solvent above the silica bed throughout the process.
-
If a gradient elution is required (i.e., starting with a low polarity eluent and gradually increasing it), prepare mixtures of increasing polarity and add them sequentially.
5. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-319951) | 119910-45-1 [evitachem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
troubleshooting low yields in Suzuki coupling with 2-bromo-1H-indole-3-carbaldehyde
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki-Miyaura cross-coupling reaction with 2-bromo-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has a low yield, and a significant amount of the this compound starting material remains. What are the potential causes?
A1: Unreacted starting material typically points to issues with the catalytic cycle, specifically the initial oxidative addition step or overall catalyst deactivation.
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed. Ensure your palladium source is of high quality and consider using a pre-catalyst that is known to be robust.[1]
-
Poor Oxidative Addition: The C-Br bond at the 2-position of the indole is electron-rich, which can make oxidative addition challenging. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can often facilitate this step.[2]
-
Insufficient Temperature: Some Suzuki couplings require higher temperatures to proceed efficiently.[3][4] If you are running the reaction at a lower temperature (e.g., 80 °C), a modest increase (e.g., to 100-110 °C) might improve the conversion rate, solvent permitting.
-
Improperly Degassed System: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[5][6]
Q2: The primary byproduct of my reaction is 1H-indole-3-carbaldehyde, resulting from dehalogenation. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen.[1]
-
Hydrogen Source: The hydrogen atom can come from the solvent, base, or impurities. Using anhydrous solvents and ensuring the purity of your reagents is critical. Some bases or additives can promote this pathway.
-
Catalyst/Ligand Choice: Certain palladium-ligand systems are more prone to promoting dehalogenation. Screening different ligands may be necessary.
-
Reaction Conditions: Ensure the reaction is strictly anaerobic, as oxidative processes can contribute to pathways that lead to dehalogenation.[1]
Q3: I am observing significant homocoupling of my boronic acid/ester. What causes this and how can it be prevented?
A3: Homocoupling of the boron reagent to form a biaryl byproduct is often driven by the presence of oxygen or Pd(II) species in the reaction mixture.[1][5]
-
Oxygen Contamination: Rigorous degassing is the most effective way to prevent homocoupling.[1]
-
Pd(II) Precatalyst Reduction: If a Pd(II) source is used, it must be reduced to Pd(0) to enter the catalytic cycle. This reduction can sometimes occur via a homocoupling pathway.[1] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst can mitigate this.
-
Excess Boron Reagent: While a slight excess (1.1-1.2 equivalents) of the boron reagent is common, a large excess can sometimes favor homocoupling.
Q4: My boronic acid appears to be decomposing, leading to low yields. What is happening?
A4: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7][8]
-
Reaction Conditions: This side reaction is often promoted by high temperatures, prolonged reaction times, or the presence of excess water and a strong base.[2]
-
Use a Boronate Ester: Switching from a boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate, can significantly reduce decomposition.[2] These are generally more resistant to premature hydrolysis and protodeboronation.
-
Slow-Release Strategy: Using organotrifluoroborates can act as a slow-release source of the boronic acid, keeping its concentration low and minimizing degradation pathways like protodeboronation and oxidative homocoupling.[9]
Optimization of Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize common starting points and optimization strategies.
Table 1: Catalyst and Ligand Selection
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%)[8] | Screen Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts like XPhos Pd G3. | Different catalysts offer varying activities and stabilities. Pd(dppf)Cl₂ is often effective for heteroaromatic couplings.[2] |
| Ligand | dppf (comes with catalyst) | Screen bulky, electron-rich ligands like XPhos, SPhos, or RuPhos (typically 2:1 L:Pd ratio). | Bulky ligands can accelerate reductive elimination and are often required for coupling electron-rich heterocycles like indoles.[2] |
Table 2: Base and Solvent Selection
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Base | K₂CO₃ (2-3 equivalents)[8] | Try K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground for better reactivity. | The strength and nature of the base significantly impact the reaction, especially with the acidic N-H proton of the indole.[2] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | Screen DME/H₂O, THF/H₂O, or Toluene/H₂O.[2][5] | A protic co-solvent like water is often necessary to facilitate transmetalation, but excessive water can promote boronic acid decomposition.[2] |
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.5 equiv, finely ground)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid/ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Workflow and Troubleshooting Guides
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
preventing homocoupling side reactions in Suzuki coupling of 2-bromo-1H-indole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura coupling of 2-bromo-1H-indole-3-carbaldehyde, with a specific focus on preventing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this Suzuki reaction, and why is it a significant problem?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple together, forming a symmetrical biaryl byproduct.[1][2] This is problematic for several reasons: it consumes your valuable boronic acid, leading to a lower yield of the desired 3-aryl-1H-indole-2-carbaldehyde, and the resulting homocoupled byproduct can be difficult to separate from the target molecule during purification due to similar physical properties.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the homocoupling of the boronic acid.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) catalyst.[4][5] This is especially an issue at the beginning of the reaction.
Q3: My starting material, this compound, seems to be undergoing other side reactions. What could be happening?
A3: Besides homocoupling, other common side reactions with this substrate include:
-
Dehalogenation: The starting material can lose its bromine atom to form 1H-indole-3-carbaldehyde.[6][7] This reductive process can be promoted by the palladium catalyst, certain bases, or impurities in the solvent that act as hydrogen donors.[5][6][7]
-
Protodeboronation: The boronic acid reagent can react with residual water or other protic sources, replacing the C-B bond with a C-H bond.[3][6] Using more stable boronate esters (e.g., pinacol esters) can help mitigate this issue.[6]
-
N-H Reactivity: The acidic N-H proton of the indole ring can interfere with the catalytic cycle or react with the base.[3][6] While many protocols work for unprotected indoles, N-protection (e.g., with a Boc or Tosyl group) can sometimes improve yields and consistency, though it adds extra synthetic steps.[3][8]
Q4: How do I choose the right catalyst, ligand, and base to minimize homocoupling?
A4: The choice of reagents is critical for suppressing side reactions.
-
Catalyst: Prefer Pd(0) sources like Pd(PPh₃)₄ or highly efficient precatalysts (e.g., Buchwald's G3/G4 precatalysts) that rapidly generate the active Pd(0) species.[4] This minimizes the concentration of Pd(II) that can initiate homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[4][6] Their steric bulk can hinder the formation of intermediates leading to homocoupling, while their electron-donating properties promote the desired reductive elimination step.[4][9]
-
Base: The base activates the boronic acid, but strong bases can sometimes promote side reactions.[9][10] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred.[4][6] The optimal base is substrate-dependent and may require screening.
Troubleshooting Guide for Homocoupling
If you are observing significant homocoupling of your boronic acid, follow this systematic troubleshooting workflow.
Data Summary
For successful Suzuki coupling, careful selection of reaction parameters is crucial. The following tables provide a summary of recommendations and typical starting conditions.
Table 1: Effect of Reaction Parameters on Homocoupling
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously degas all solvents and maintain a positive inert gas (N₂ or Ar) pressure.[1][7][11] | Prevents oxidation of the active Pd(0) catalyst to Pd(II), a key promoter of homocoupling.[1][2][3] |
| Catalyst Source | Use Pd(0) sources (e.g., Pd(PPh₃)₄) or efficient precatalysts (e.g., XPhos Pd G3).[4] | Minimizes the initial concentration of Pd(II) species that can directly cause homocoupling.[4][5] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4][6] | Steric hindrance disfavors the homocoupling pathway, while high electron density accelerates the desired cross-coupling.[4][9] |
| Base Selection | Screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][6] | Stronger bases can sometimes accelerate side reactions; milder bases are often sufficient and more selective.[4] |
| Solvent System | Use high-purity, anhydrous, and degassed solvents. A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common.[6][7] | Solvent choice affects solubility and kinetics. Water is often necessary but excessive amounts can promote protodeboronation.[6][12] |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate. | High temperatures can lead to catalyst decomposition and increase the rate of side reactions.[6] |
Table 2: Recommended Starting Conditions for Suzuki Coupling of this compound
| Component | Recommended Starting Point |
| Aryl Halide | This compound (1.0 equiv.) |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (2-3 mol%) or a specific precatalyst like XPhos Pd G3 (2-3 mol%) |
| Ligand | XPhos, SPhos, or RuPhos (4-7 mol%, approx. 2:1 L:Pd ratio if not using a precatalyst)[6] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.), finely ground[6] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 to 10:1 ratio), thoroughly degassed[6] |
| Temperature | 80 - 110 °C[7] |
| Concentration | 0.1 - 0.2 M of the aryl halide[3] |
Competing Reaction Pathways
The efficiency of your Suzuki coupling is determined by the competition between the desired cross-coupling catalytic cycle and the undesired homocoupling pathway.
General Experimental Protocol
The following is a generalized protocol for the Suzuki coupling of this compound, incorporating best practices to minimize homocoupling.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the phosphine ligand (e.g., XPhos, if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times.[3]
-
Solvent Degassing: The solvent mixture (e.g., Toluene/Water 5:1) must be rigorously degassed prior to use. This can be achieved by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).[1]
-
Reaction Setup: Add the degassed solvent to the flask via syringe under a positive pressure of inert gas.
-
Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. Avoid unnecessarily long reaction times, which can increase side reactions.[7]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
challenges in the Wittig reaction with electron-deficient aldehydes like 2-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Wittig reaction with the electron-deficient aldehyde, 2-bromo-1H-indole-3-carbaldehyde. Due to the electronic properties and potential for side reactions associated with this substrate, careful consideration of reaction conditions and alternative methods is crucial for successful olefination.
Troubleshooting Guide
This guide addresses common issues encountered when performing the Wittig reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Insufficiently reactive ylide: The electron-withdrawing nature of the bromo-indole moiety deactivates the aldehyde, requiring a highly nucleophilic ylide. | • Use a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium halide). • Consider the Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate carbanions.[1][2][3] |
| Incomplete ylide formation: The chosen base may not be strong enough to fully deprotonate the phosphonium salt. | • Use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[4] • Ensure anhydrous reaction conditions, as moisture will quench the ylide. | |
| Aldehyde decomposition: Electron-deficient aldehydes can be prone to decomposition or side reactions under strongly basic conditions. | • Add the aldehyde to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C) and allow the reaction to warm slowly to room temperature. | |
| Formation of Multiple Products (Poor Selectivity) | Mixture of (E) and (Z) isomers: This is a common outcome in Wittig reactions, particularly with semi-stabilized ylides. | • For predominantly (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is generally superior.[1][2][5] • To favor the (Z)-alkene with non-stabilized ylides, "salt-free" conditions can be employed. |
| Side reactions involving the indole N-H: The acidic proton on the indole nitrogen can be deprotonated by the strong base, leading to undesired side reactions. | • Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the Wittig reaction. | |
| Difficult Product Purification | Contamination with triphenylphosphine oxide (TPPO): TPPO is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to similar polarity. | • Optimize chromatography conditions (e.g., gradient elution). • Recrystallization of the product may effectively remove TPPO. • Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as the phosphate byproduct is water-soluble and easily removed by aqueous workup.[1][2][5] |
Frequently Asked Questions (FAQs)
Q1: Why is the Wittig reaction with this compound so challenging?
A1: The primary challenge arises from the electron-deficient nature of the aldehyde. The bromine atom and the indole ring system withdraw electron density from the carbonyl group, making it less electrophilic and therefore less reactive towards the Wittig ylide. Furthermore, the acidic N-H proton of the indole can react with the strong base required for ylide formation, leading to side reactions and reduced yields.
Q2: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why is it often recommended as an alternative?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion instead of a phosphonium ylide.[1][2] The key advantages of the HWE reaction for substrates like this compound include:
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, leading to better reactivity with electron-deficient aldehydes.[1][2]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by an aqueous workup, thus avoiding the often-difficult separation of triphenylphosphine oxide.[1][2][5]
-
High (E)-Selectivity: The HWE reaction typically provides excellent selectivity for the formation of the (E)-alkene.[1][2][5]
Q3: What are some key experimental considerations when attempting the Wittig reaction with this substrate?
A3:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly basic ylide.
-
Strong Base: A sufficiently strong base, such as n-BuLi or NaH, is necessary for the complete formation of the ylide.
-
Temperature Control: The ylide should be generated at a low temperature (typically 0 °C or below), and the aldehyde should be added slowly at this temperature to minimize side reactions. The reaction is then often allowed to warm to room temperature.
-
Indole N-H Protection: Protecting the indole nitrogen prior to the reaction can prevent side reactions and improve the overall yield and purity of the product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting aldehyde, the product, and any byproducts. The disappearance of the starting aldehyde spot is a good indicator of reaction completion.
Q5: What are some common side products to look out for?
A5: Besides the desired alkene and triphenylphosphine oxide, potential side products can include:
-
Products resulting from the deprotonation of the indole N-H followed by reaction with other species.
-
Aldol condensation products if the ylide is not formed completely and unreacted aldehyde is present with the strong base.
-
Decomposition products of the starting aldehyde under the reaction conditions.
Experimental Protocols
Representative Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction with an Indole-3-carbaldehyde Derivative
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Comparative workflow of Wittig and HWE reactions.
Caption: Troubleshooting logic for low-yield Wittig reactions.
References
improving the regioselectivity of reactions involving 2-bromo-1H-indole-3-carbaldehyde
Welcome to the technical support center for 2-bromo-1H-indole-3-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?
A1: this compound has three primary reactive sites, creating challenges for regioselectivity.[1]
-
C2-Bromo Group: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination), allowing for the introduction of various substituents at the C2 position.[1][2]
-
C3-Carbaldehyde Group: The aldehyde is an electrophilic center, susceptible to nucleophilic attack, condensation reactions with amines to form imines, and other aldehyde-specific chemistry.[1]
-
N1-Hydrogen (Indole N-H): The indole nitrogen is nucleophilic and has an acidic proton. It can be deprotonated by a base and can react with electrophiles (alkylation, acylation), which can be a desired step or a problematic side reaction.
The presence of these multiple reactive sites means that reaction conditions must be carefully chosen to favor transformation at the desired position.
Q2: Why am I observing N-H functionalization as a side reaction and how can I prevent it?
A2: The indole N-H is acidic and nucleophilic, making it prone to reaction, especially in the presence of strong bases or highly reactive electrophiles. To prevent unwanted N-H functionalization, you should consider:
-
Using a Protecting Group: Protecting the indole nitrogen is the most common strategy. Groups like Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl) can be installed to block the N-H reactivity. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
-
Choosing a Weaker Base: In reactions like cross-couplings, using a milder base (e.g., K₂CO₃, K₃PO₄) instead of strong bases (e.g., NaH, KOtBu) can often minimize deprotonation and subsequent side reactions at the nitrogen.[3]
Q3: Can I achieve functionalization on the benzene ring (C4-C7) of this compound?
A3: Yes, but it is challenging. The pyrrole ring of indole is inherently more electron-rich and reactive towards electrophiles than the benzene portion.[4] Furthermore, the C2-bromo and C3-carbaldehyde groups are electron-withdrawing, deactivating the entire ring system towards electrophilic substitution. Achieving regioselective C-H functionalization on the benzene ring typically requires specialized directing group strategies to overcome the intrinsic reactivity of the pyrrole ring and direct a catalyst to a specific C-H bond (e.g., at C4 or C7).[4][5][6]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing the C2 position.
Problem: Low or no yield in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions.
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Use fresh, high-purity catalysts and ligands. Consider using a pre-formed active Pd(0) catalyst like Pd(PPh₃)₄.[7] |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For Suzuki reactions, bulky, electron-rich ligands like XPhos or SPhos are often effective.[8] For Buchwald-Hartwig aminations, ligands like BINAP or Josiphos may be required.[9] Screen a variety of ligands to find the optimal one for your specific substrates. |
| Incorrect Base or Solvent | The base is crucial for the catalytic cycle (e.g., for transmetalation in Suzuki coupling).[10] Ensure the base is strong enough but not so strong that it causes substrate degradation or N-H side reactions. The solvent must be anhydrous and deoxygenated, as both oxygen and water can deactivate the catalyst. |
| Low Reaction Temperature | While milder conditions are often desirable, some cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate, especially with less reactive coupling partners.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at the C2 Position
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Conditions should be optimized for each specific substrate.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.[8]
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Reactions at the C3-Carbaldehyde
Problem: A nucleophilic addition to the C3-aldehyde is accompanied by a competing nucleophilic substitution at the C2-bromo position.
| Potential Cause | Troubleshooting Solution |
| Harsh Reaction Conditions | High temperatures and strong nucleophiles can promote nucleophilic aromatic substitution (SNAr) at the C2 position, which is activated by the adjacent electron-withdrawing aldehyde. |
| Nucleophile Reactivity | "Hard" nucleophiles tend to react at the "hard" electrophilic carbonyl carbon. "Softer" nucleophiles might have a higher propensity to attack the C-Br bond. |
| Solution | Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled addition to the aldehyde. Use a less reactive or sterically hindered nucleophile if possible. Protect the aldehyde as an acetal if functionalization at C2 is desired first.[11] |
Experimental Protocol: Reductive Amination at the C3 Position
This protocol describes the formation of a C3-aminomethyl indole via reductive amination.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and a primary or secondary amine (1.1 equiv.) in a suitable solvent (e.g., methanol or dichloroethane). If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (1.1 equiv.) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to form the imine or enamine intermediate.
-
Reduction: Cool the mixture to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 equiv.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Visualizations
Reactivity and Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common regioselectivity issues encountered with this compound.
Caption: Troubleshooting workflow for regioselectivity issues.
Catalytic Cycle for Suzuki Coupling at the C2 Position
This diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling, which is highly selective for the C-Br bond.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Buy this compound (EVT-319951) | 119910-45-1 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bilder.buecher.de [bilder.buecher.de]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. learninglink.oup.com [learninglink.oup.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-bromo-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 2-bromo-1H-indole-3-carbaldehyde. The following information is designed to address specific issues that may be encountered during the work-up of common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Troubleshooting and FAQs
This section addresses common challenges encountered during the work-up of reactions with this compound, offering systematic approaches to problem-solving.
Issue 1: Low or No Product Yield After Work-up
Q1: My reaction appears complete by TLC/LC-MS, but I isolate very little product after extraction. What could be the issue?
A1: This is a common issue that can arise from several factors during the work-up procedure:
-
Product Solubility: Your product may have limited solubility in the extraction solvent or may be partially soluble in the aqueous layer.
-
Troubleshooting:
-
Try a different extraction solvent or a mixture of solvents. For indolyl products, ethyl acetate, dichloromethane, or mixtures with THF can be effective.
-
Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent to ensure complete recovery.
-
If your product is suspected to be in the aqueous layer, you can try back-extracting the aqueous phase with a different organic solvent.
-
-
-
Emulsion Formation: A stable emulsion between the aqueous and organic layers can trap your product, leading to significant loss.
-
Troubleshooting:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
Filter the entire mixture through a pad of Celite®.
-
Allow the mixture to stand for an extended period to allow for phase separation.
-
-
-
Product Degradation: The work-up conditions might be too harsh for your product.
-
Troubleshooting:
-
If an acidic or basic wash is used, ensure it is performed at a low temperature (e.g., 0 °C) and for a minimal amount of time.
-
Consider if your product is sensitive to air or light and handle it accordingly.
-
-
Issue 2: Difficulty in Removing Palladium Catalyst Residues
Q2: My purified product is still contaminated with a black or grey solid, which I suspect is palladium catalyst.
A2: Palladium residues can be challenging to remove, especially if palladium black has formed.
-
Troubleshooting:
-
Filtration: Before aqueous work-up, filter the reaction mixture through a pad of Celite® or silica gel, washing with the reaction solvent or the extraction solvent.[1]
-
Aqueous Washes: Washing the organic layer with a dilute aqueous solution of a chelating agent like thiourea or sodium thiosulfate can sometimes help to sequester palladium.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal for a short period, followed by filtration through Celite®, can effectively remove colored impurities and some palladium residues.
-
Column Chromatography: Careful column chromatography is often the most effective method. Ensure proper packing of the column and choose a solvent system that provides good separation between your product and the baseline impurities.
-
Issue 3: Interference from the Indole N-H Proton
Q3: I am observing side products that suggest the indole N-H is reacting or interfering with the work-up.
A3: The acidic proton on the indole nitrogen can participate in side reactions, especially in the presence of strong bases or electrophiles.[2]
-
Troubleshooting:
-
N-Protection: The most straightforward solution is to protect the indole nitrogen prior to the reaction (e.g., with Boc, SEM, or tosyl groups). This will prevent any unwanted reactivity of the N-H bond.
-
Careful pH Adjustment: During aqueous work-up, be cautious with pH adjustments. If a basic wash is necessary, use a mild base like sodium bicarbonate rather than strong bases like sodium hydroxide.
-
Quenching: Quench the reaction carefully. For instance, in a Sonogashira reaction, quenching with saturated aqueous ammonium chloride solution can help to neutralize the amine base.[3]
-
Quantitative Data Summary
The following table summarizes representative yields for common cross-coupling reactions involving bromoindoles and similar aryl bromides. Note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Typical Yield Range (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / PdCl₂(dppf) | K₂CO₃ / K₃PO₄ | Dioxane/H₂O, Toluene/EtOH/H₂O | 60 - 95%[4][5] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPEA | THF / DMF | 70 - 96%[6][7] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / NaOtBu | Toluene / Dioxane | 50 - 90%[1][8] |
Experimental Protocols
Below are detailed, generalized methodologies for the work-up of common reactions involving this compound.
Protocol 1: General Work-up for Suzuki-Miyaura Coupling
-
Cooling and Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Filtration (Optional but Recommended): Dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional extraction solvent.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[10]
Protocol 2: General Work-up for Sonogashira Coupling
-
Cooling and Quenching: Upon reaction completion, cool the mixture to room temperature. If a strong amine base like triethylamine was used in excess, it can often be removed by co-evaporation with a higher boiling point solvent like toluene.
-
Aqueous Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine hydrohalide salt.[3] Subsequently, wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude material is then purified by silica gel column chromatography to yield the desired alkynylated indole.
Protocol 3: General Work-up for Buchwald-Hartwig Amination
-
Cooling and Filtration: After cooling the reaction mixture to ambient temperature, dilute it with a suitable solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts and catalyst residues.[1]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to obtain the desired aminated indole derivative.
Visualizations
Experimental Workflow for a Typical Cross-Coupling Work-up
Caption: A generalized workflow for the work-up and purification of products from cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kbfi.ee [kbfi.ee]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
dealing with steric hindrance in reactions of 2-bromo-1H-indole-3-carbaldehyde
Technical Support Center: 2-Bromo-1H-indole-3-carbaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to steric hindrance issues?
A1: The substitution pattern of this molecule presents two key sources of steric bulk. The bromine atom at the C2 position and the carbaldehyde group at the C3 position are adjacent, creating a crowded environment around the pyrrole ring of the indole. This crowding can impede the approach of bulky reagents or nucleophiles, slowing down or preventing desired reactions.[1][2]
Q2: Which reactions are most commonly affected by steric hindrance with this compound?
A2: Palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira), nucleophilic additions to the aldehyde, and C-H functionalization reactions are particularly sensitive to steric effects.[3][4] For instance, in directed C-H functionalization, bulky directing groups are often used to control regioselectivity, highlighting the significant role of sterics in indole chemistry.[5][6]
Q3: How does steric hindrance influence regioselectivity in indole functionalization?
A3: Steric hindrance can be strategically used to direct functionalization to less hindered positions of the indole ring. For example, while the C2 position is electronically activated, its proximity to the C3-aldehyde and the N1-position can make it sterically inaccessible to large reagents.[5] In such cases, functionalization might be directed toward the C4 or C7 positions on the benzene portion of the indole core.[3][7]
Q4: Can the N-H group on the indole ring interfere with my reaction?
A4: Yes, the acidic proton on the indole nitrogen can interfere with many reactions, especially those involving strong bases or organometallic reagents. It is often necessary to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts, SEM) to prevent unwanted side reactions and improve solubility. The choice of protecting group can also influence steric hindrance.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Possible Cause: Steric hindrance between the bulky this compound substrate, the organoboron reagent, and the palladium catalyst's ligands is preventing efficient transmetalation or reductive elimination.
Troubleshooting Steps:
-
Modify the Catalyst System:
-
Use Less Bulky Ligands: Switch from bulky phosphine ligands (e.g., P(tBu)₃) to smaller ones (e.g., PPh₃) to reduce steric clash around the metal center.
-
Use Buchwald-Type Ligands: Employ specialized biaryl phosphine ligands (e.g., SPhos, XPhos) designed to promote cross-coupling of sterically hindered substrates.
-
Increase Catalyst Loading: A higher catalyst concentration (e.g., from 1-2 mol% to 5 mol%) may improve the reaction rate.
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. Use a high-boiling solvent like dioxane, toluene, or DMF.
-
Change the Base: The choice of base is critical. A weaker base like K₃PO₄ or Cs₂CO₃ is often effective and can be less sterically demanding than stronger, bulkier bases.[8]
-
-
Select a Different Coupling Partner:
-
If possible, use a smaller, less sterically demanding organoboron reagent.
-
Issue 2: Aldehyde Condensation with Bulky Amines is Failing
Possible Cause: The steric bulk of the amine nucleophile, combined with the crowding from the adjacent bromine atom, is preventing the nucleophilic attack on the aldehyde carbon.
Troubleshooting Steps:
-
Use an Activating Agent: Add a Lewis acid (e.g., TiCl₄, ZnCl₂) to coordinate with the aldehyde's oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.
-
Increase Reaction Temperature: Refluxing the reaction mixture can help overcome the energy barrier.
-
Employ Dehydrating Conditions: Use a Dean-Stark apparatus or add molecular sieves to remove the water formed during the reaction, which drives the equilibrium towards the imine product.
Quantitative Data Summary
While specific yield comparisons for this compound are dispersed across literature, the following table provides a generalized summary of how reaction parameters can influence the outcome of a Suzuki-Miyaura coupling with sterically hindered aryl bromides.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale for Improvement |
| Ligand | PPh₃ | 45% | SPhos | 85% | SPhos is a Buchwald ligand designed to facilitate coupling of hindered substrates. |
| Base | Na₂CO₃ | 50% | K₃PO₄ | 78% | K₃PO₄ is often more effective for hindered couplings under anhydrous conditions.[8] |
| Temperature | 80 °C (Dioxane) | 60% | 110 °C (Toluene) | 90% | Higher temperature overcomes the activation energy barrier caused by steric repulsion. |
| Solvent | THF | 35% | DMF/H₂O | 87% | A polar aprotic solvent mixture can improve solubility and reaction rates.[8] |
Note: Yields are illustrative and will vary based on specific substrates and precise reaction conditions.
Key Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under a high vacuum and allow it to cool to room temperature.
-
Reagent Addition:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the ligand (if required).[8]
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, 2.0 mL) via syringe.[8]
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 12-48 hours).
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing low-yield cross-coupling reactions.
References
- 1. Buy 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for the efficient cross-coupling of 2-bromo-1H-indole-3-carbaldehyde, a versatile building block in medicinal chemistry and materials science. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in catalyst selection and reaction optimization for Suzuki-Miyaura, Sonogashira, and Heck reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: Researchers may encounter several challenges, including:
-
Low Yields: This can be attributed to catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the indole scaffold.
-
Side Reactions: The presence of the N-H proton and the aldehyde group can lead to side reactions. Common side reactions include debromination, homocoupling of the boronic acid (in Suzuki reactions), and Glaser coupling of the alkyne (in Sonogashira reactions).
-
Catalyst Inhibition: The indole nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Aldehyde Group Reactivity: The aldehyde functionality may participate in side reactions under certain conditions, although it is generally well-tolerated in many cross-coupling reactions.
Q2: Is N-protection of the indole required for efficient cross-coupling?
A2: While not always mandatory, N-protection of the indole can significantly improve reaction outcomes. The acidic N-H proton can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage (debromination). Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent this, leading to cleaner reactions and higher yields.
Q3: How do I choose the optimal palladium catalyst and ligand?
A3: The choice of catalyst and ligand is crucial for a successful reaction and often requires screening.
-
For Suzuki-Miyaura coupling: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often effective, especially for challenging substrates. Pre-formed catalysts like Pd(PPh₃)₄ can also be used.
-
For Sonogashira coupling: A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI). The use of phosphine ligands like PPh₃ is common. Copper-free conditions can also be employed to minimize alkyne homocoupling.
-
For Heck coupling: Palladium sources like Pd(OAc)₂ or PdCl₂ are commonly used, often with phosphine ligands such as PPh₃ or bulkier phosphines for more challenging substrates.
Q4: What are common side reactions and how can they be minimized?
A4:
-
Debromination (Proto-dehalogenation): This is the replacement of the bromine atom with a hydrogen atom. To minimize this, ensure strictly anaerobic conditions, use high-purity reagents, and consider N-protection of the indole.
-
Homocoupling (Glaser/Ullmann type): This is the self-coupling of the alkyne (in Sonogashira) or boronic acid (in Suzuki) partners. For Sonogashira coupling, using copper-free conditions or ensuring a strictly anaerobic environment can reduce homocoupling. For Suzuki coupling, thorough degassing of the reaction mixture is critical.
-
Protodeboronation (in Suzuki coupling): This is the replacement of the boronic acid group with a hydrogen atom. Using fresh, high-quality boronic acid or a more stable boronic ester (e.g., a pinacol ester) can suppress this side reaction. Minimizing water content in the reaction can also be beneficial.
Troubleshooting Guides
Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. Ensure all reagents and solvents are of high purity and anhydrous where specified. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Screen more electron-rich and bulky ligands (e.g., Buchwald-type phosphine ligands) to facilitate the oxidative addition step. |
| Suboptimal Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, DMF). The choice of base and solvent can significantly impact the reaction rate and yield. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
Multiple Spots on TLC (Thin-Layer Chromatography)
| Potential Cause | Troubleshooting Step |
| Homocoupling of Coupling Partner | Ensure rigorous degassing of the reaction mixture to remove oxygen. For Sonogashira, consider copper-free conditions. |
| Debromination of Starting Material | Protect the indole nitrogen. Use high-purity, anhydrous solvents and ensure anaerobic conditions. |
| Protodeboronation of Boronic Acid (Suzuki) | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Ensure the boronic acid is fresh and of high quality. |
| Aldehyde-Related Side Reactions | While generally stable, consider milder reaction conditions (lower temperature, weaker base) if aldehyde decomposition is suspected. |
Data Presentation: Comparative Catalyst Performance
The following tables summarize typical conditions and yields for cross-coupling reactions of bromo-heterocycles. While specific data for this compound is limited, these examples provide a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5,7-dibromo-3-formylindole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77[1] |
| 6-Chloroindole | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
| 3-Chloroindazole | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 (GC) |
| 3-Bromo-1H-indole-2-carbaldehyde (Analogous) | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95* |
*Estimated yield based on typical results for similar substrates.
Table 2: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes
| Substrate | Pd Catalyst (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | 5 | PPh₃ (5) | Et₃N | DMF | 100 | 3 | up to 96[2] |
| Aryl Bromide | PdCl₂(PPh₃)₂ (2) | 4 | - | Et₃N | DMF | 80 | 6 | ~90 |
| This compound (Analogous) | Pd(PPh₃)₂Cl₂ (3) | 5 | - | Et₃N | THF | 65 | 8 | ~80-90 |
*Estimated yield based on typical results for similar substrates.
Table 3: Heck Coupling of Bromo-Heterocycles with Alkenes
| Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 4 | ~95 |
| 4-Bromoacetophenone | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | ~90 |
| This compound (Analogous) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 110 | 12 | ~75-85* |
*Estimated yield based on typical results for similar substrates.
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven- or flame-dried before use.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Seal the flask, and then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove metal residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Coupling
This protocol outlines a general procedure for the coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, the ligand, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent and the alkene.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
effect of base and solvent on the outcome of reactions with 2-bromo-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-1H-indole-3-carbaldehyde. The following information addresses common issues related to the impact of base and solvent selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of cross-coupling and substitution reactions. The most prevalent transformations include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.
-
Heck Coupling: For the formation of a C-C bond with alkenes.
-
-
N-Alkylation/Arylation: Substitution at the indole nitrogen.
-
Condensation Reactions: The aldehyde group can react with amines or other nucleophiles.
Q2: How do the base and solvent affect the outcome of a Suzuki-Miyaura coupling reaction with this compound?
A2: The choice of base and solvent is critical for the success of Suzuki-Miyaura couplings. The base is required to activate the boronic acid for transmetalation, while the solvent system needs to facilitate the solubility of both the organic substrates and the inorganic base.[1][2]
-
Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and nature of the base can significantly influence the reaction rate and yield.
-
Solvents: Polar aprotic solvents are generally preferred.[2] Common choices include 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in combination with water to aid in dissolving the base.[1][2]
Q3: What are the key considerations for base and solvent selection in Sonogashira coupling reactions?
A3: In Sonogashira couplings, an amine base is typically used, which serves both as a base and sometimes as a solvent.
-
Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices. For copper-free Sonogashira reactions, an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be employed.
-
Solvents: The amine base itself can often serve as the solvent.[3] In other cases, co-solvents such as THF, DMF, or acetonitrile may be used to improve solubility and reaction kinetics.
Q4: Which base and solvent combination is recommended for the N-alkylation of this compound?
A4: For N-alkylation, a strong base is typically required to deprotonate the indole nitrogen, followed by reaction with an alkylating agent.
-
Bases: Sodium hydride (NaH) is a widely used strong base for this transformation.[4]
-
Solvents: Anhydrous polar aprotic solvents like DMF or THF are recommended to ensure the reactivity of the strong base and to dissolve the indole substrate.[4][5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | 1. Ineffective base. 2. Poor solvent choice. 3. Catalyst deactivation. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered for better reactivity. 2. Try a different solvent system. A mixture of dioxane/water or THF/water is often a good starting point.[1][2] 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. |
| Side product formation (e.g., homocoupling of boronic acid) | 1. Presence of oxygen. 2. Suboptimal base concentration. | 1. Thoroughly degas the solvent and reaction mixture. 2. Adjust the equivalents of the base. |
| Incomplete reaction | 1. Insufficient reaction time or temperature. 2. Low catalyst loading. | 1. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
Sonogashira Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield | 1. Inappropriate base. 2. Copper catalyst poisoning. | 1. If using an amine base like Et₃N, ensure it is dry and of high purity. For copper-free systems, screen inorganic bases like K₂CO₃ or Cs₂CO₃. 2. If a copper co-catalyst is used, ensure all reagents and solvents are free of impurities that could poison it. |
| Formation of diyne (Glaser coupling) | 1. Presence of oxygen. | 1. Perform the reaction under strictly anaerobic conditions. |
| Reaction stalls | 1. Catalyst deactivation. 2. Poor solubility of starting materials. | 1. Consider using a more robust palladium catalyst or ligand. 2. Add a co-solvent like DMF or THF to improve the solubility of the reactants. |
N-Alkylation
| Issue | Possible Cause | Troubleshooting Steps |
| Low conversion | 1. Incomplete deprotonation of the indole nitrogen. 2. Insufficiently reactive alkylating agent. | 1. Ensure the base (e.g., NaH) is fresh and reactive. Use a sufficient excess (e.g., 1.2-1.5 equivalents).[4] 2. Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). |
| C-alkylation instead of N-alkylation | 1. Suboptimal solvent. | 1. The choice of solvent can influence the N- vs. C-alkylation ratio. DMF is generally a good choice for promoting N-alkylation.[5] |
| Decomposition of starting material | 1. Reaction temperature is too high. 2. Base is too strong for other functional groups. | 1. Perform the deprotonation at a lower temperature (e.g., 0 °C) before adding the alkylating agent.[4] 2. Consider a milder base if the substrate is sensitive. |
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Bromo-Indoles
| Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 85 | [6] |
| Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | DMF | 110 | 78 | [6] |
| PdCl₂(dppf) | Na₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | Varies | [2] |
Table 2: Typical Reaction Conditions for N-Alkylation of Indoles
| Base (equiv.) | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaH (1.2) | Benzyl bromide | DMF | Room Temp. | 1 | 91 | [5] |
| NaH (1.1-1.5) | Alkyl halide | DMF | 0 to Room Temp. | 2-24 | Varies | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of solvent (e.g., 1,4-dioxane and water in a 3:1 to 5:1 ratio).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for N-Alkylation:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous DMF.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add the alkylating agent (1.1-1.5 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.[4]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
Caption: Suzuki-Miyaura coupling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 2-aryl-1H-indole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H NMR spectral data of 2-aryl-1H-indole-3-carbaldehyde derivatives, compounds of significant interest in medicinal chemistry and materials science. The electronic nature of the substituent on the 2-aryl ring influences the chemical shifts of the protons on the indole core, offering valuable insights into the electronic environment of the molecule. This guide presents a summary of reported 1H NMR data, a detailed experimental protocol for the synthesis of these compounds, and visual aids to understand the key structural features and synthetic pathways.
I. Comparative 1H NMR Data
The following table summarizes the 1H NMR chemical shifts (δ) in parts per million (ppm) for a series of 2-aryl-1H-indole-3-carbaldehyde derivatives and related compounds for comparison. The data is referenced to tetramethylsilane (TMS) and was recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
| Compound | Solvent | δ (ppm) of CHO | δ (ppm) of N-H | δ (ppm) of Indole Protons | δ (ppm) of Aryl Protons |
| 1H-Indole-3-carbaldehyde | CDCl₃ | 10.08 | 8.79 | 8.34 (m), 7.86 (d), 7.46 (m), 7.34 (m) | - |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 | - | 8.35 (d), 7.69 (s), 7.42 (m) | - |
| 1-Benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 | - | 8.33 (m), 7.72 (s), 7.35 (m) | 7.35 (m), 7.19 (m) |
| 2-(4-Nitrophenyl)-1H-indole | CDCl₃ | - | 11.73 | 7.57 (d), 7.46 (d), 7.16 (t), 7.03 (t), 6.49 (s) | 8.25 (d), 8.05 (d) |
| 2-(4-Bromophenyl)-1H-indole | CDCl₃ | - | 11.76 | 7.52 (d), 7.39 (d), 7.09 (t), 7.00 (t), 6.83 (s) | 7.76 (d), 7.57 (d) |
| 2-(p-Tolyl)-1H-indole | CDCl₃ | - | 11.48 | 7.71 (d), 7.40 (d), 7.20 (t), 7.00 (t), 6.86 (s) | 7.75 (d), 7.26 (d) |
Note: Detailed 1H NMR data with complete assignments for 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde and 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde were not explicitly found in the searched literature. The table includes data for the corresponding 2-arylindoles to provide a basis for understanding the influence of the 2-aryl substituent.
II. Experimental Protocols
The synthesis of 2-aryl-1H-indole-3-carbaldehyde derivatives is typically achieved through a two-step process: the synthesis of the 2-arylindole core followed by formylation at the C3 position.
A. Synthesis of 2-Arylindoles
A common method for the synthesis of 2-arylindoles is the Fischer indole synthesis.
General Procedure:
-
A mixture of a substituted acetophenone (0.01 mol) and phenylhydrazine (0.01 mol) is prepared in absolute ethanol (5 mL).
-
The reaction mixture is stirred at room temperature for 15 minutes.
-
A catalytic amount of glacial acetic acid (2 drops) is added, and the mixture is refluxed for 3-4 hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
B. Vilsmeier-Haack Formylation of 2-Arylindoles
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.[2][3]
General Procedure:
-
In a round-bottom flask, N,N-dimethylformamide (DMF) (3 equivalents) is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (POCl₃) (1.2 equivalents) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature is maintained below 5 °C.
-
A solution of the 2-arylindole (1 equivalent) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into crushed ice with vigorous stirring.
-
The solution is then neutralized by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
III. Mandatory Visualizations
General Structure and Key 1H NMR Signals
The following diagram illustrates the general structure of 2-aryl-1H-indole-3-carbaldehyde derivatives and highlights the key protons observed in 1H NMR spectroscopy.
Caption: General structure and characteristic 1H NMR chemical shift ranges.
Vilsmeier-Haack Reaction Workflow
The following diagram outlines the experimental workflow for the Vilsmeier-Haack formylation of a 2-arylindole.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
This guide serves as a foundational resource for the 1H NMR characterization of 2-aryl-1H-indole-3-carbaldehyde derivatives. The provided data and protocols can aid researchers in the identification and synthesis of these important heterocyclic compounds. Further investigation is encouraged to obtain and analyze the 1H NMR spectra of a wider range of derivatives to build a more comprehensive understanding of structure-property relationships.
References
Interpreting Mass Spectrometry Data: A Comparative Guide to 2-bromo-1H-indole-3-carbaldehyde and its Unsubstituted Analog
For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of substituted indole compounds is crucial for their identification and characterization in complex matrices. This guide provides a comparative analysis of the mass spectrometry data for 2-bromo-1H-indole-3-carbaldehyde and its parent compound, 1H-indole-3-carbaldehyde, supported by experimental and predicted data.
This guide will delve into the fragmentation patterns observed under electron ionization (EI) and provide a foundational understanding for interpreting mass spectra of related halogenated indole derivatives. By comparing the brominated compound to its unsubstituted counterpart, we can elucidate the influence of the bromine substituent on the fragmentation pathways.
Quantitative Mass Spectrometry Data Comparison
The following tables summarize the key mass-to-charge (m/z) values and relative intensities observed in the mass spectra of this compound and 1H-indole-3-carbaldehyde.
Table 1: Experimental Electron Ionization (EI) Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 225/223 | [M]+• (Molecular Ion) | ~40 |
| 196/194 | [M-CHO]+ | ~10 |
| 144 | [M-Br]+ | ~100 |
| 116 | [M-Br-CO]+ | ~30 |
| 89 | [C7H5N]+ | ~50 |
Data sourced from PubChem, attributed to John Wiley & Sons, Inc.[1]
Table 2: Experimental Electron Ionization (EI) Mass Spectrometry Data for 1H-indole-3-carbaldehyde
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 145 | [M]+• (Molecular Ion) | ~86 |
| 144 | [M-H]+ | ~100 |
| 116 | [M-CHO]+ | ~35 |
| 89 | [C7H5N]+ | ~50 |
Data sourced from the NIST WebBook.[2]
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 223.97057 | 138.1 |
| [M+Na]+ | 245.95251 | 152.7 |
| [M-H]- | 221.95601 | 143.8 |
| [M+NH4]+ | 240.99711 | 161.4 |
Data sourced from PubChemLite.[3]
Interpretation of Fragmentation Patterns
The mass spectrum of this compound is characterized by the presence of a prominent molecular ion peak with an isotopic pattern typical of a bromine-containing compound ([M]+• at m/z 223 and 225 in approximately a 1:1 ratio). The base peak at m/z 144 corresponds to the loss of the bromine radical, indicating that this is a very favorable fragmentation pathway. The loss of the formyl group (CHO) is also observed, leading to the fragment at m/z 196/194. Subsequent loss of carbon monoxide (CO) from the [M-Br]+ fragment results in the ion at m/z 116. The fragment at m/z 89 is a common feature in the mass spectra of indoles and corresponds to the stable benzopyrrole cation.
In contrast, the mass spectrum of the parent compound, 1H-indole-3-carbaldehyde, shows a strong molecular ion at m/z 145.[2] The base peak at m/z 144 is due to the loss of a hydrogen atom, likely from the aldehyde group, to form a stable acylium ion.[2] The loss of the formyl group gives rise to the peak at m/z 116, and the characteristic indole fragment at m/z 89 is also present.[2]
The comparison highlights that the C-Br bond is the most labile bond in this compound under electron ionization conditions, leading to the dominant fragmentation pathway involving the loss of the bromine atom.
Experimental Protocols
A detailed experimental protocol for acquiring mass spectrometry data for halogenated indoles is crucial for reproducibility and comparison. Below is a representative protocol adapted from methodologies for similar small molecules.
LC-MS/MS Protocol for the Analysis of Indole Derivatives
This protocol is adapted from a method for the quantification of indole in biological matrices and can be tailored for the analysis of this compound.[4][5][6]
1. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare working standards by serial dilution of the stock solution.
-
For analysis in a matrix (e.g., plasma, cell lysate), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of the sample.
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Full scan MS from m/z 50-500 and product ion scan (MS/MS) of the protonated molecule [M+H]+ (m/z 224 for this compound).
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Visualizing Fragmentation and Workflows
Diagram 1: Proposed Electron Ionization Fragmentation Pathway of this compound
Caption: Fragmentation of this compound.
Diagram 2: Comparative Experimental Workflow
Caption: Workflow for MS analysis and comparison.
References
- 1. 2-Bromo-1H-indole-3-carboxaldehyde | C9H6BrNO | CID 360191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 3. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-bromo-1H-indole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-bromo-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. We objectively evaluate the performance of High-Performance Liquid Chromatography (HPLC) against alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Overview of Purity Assessment Techniques
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. Several analytical techniques can be employed for this purpose, each with distinct advantages and limitations. This guide focuses on a comparative analysis of the following methods for this compound:
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique for the analysis of non-volatile and thermally labile compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary analytical method that provides a direct measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for preliminary purity checks.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the preferred method for the purity assessment of this compound due to its high resolution, sensitivity, and applicability to a wide range of indole derivatives.
Data Presentation: Representative HPLC Purity Analysis
The following table summarizes representative data for the HPLC analysis of a high-purity batch of a 2-bromo-1H-indole derivative, based on methods for closely related compounds. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 18.5 | 99.85 | > 99.5 |
| Potential Impurity 1 (e.g., Indole-3-carbaldehyde) | 12.2 | 0.08 | < 0.1 |
| Potential Impurity 2 (e.g., Isomeric byproduct) | 16.8 | 0.05 | < 0.1 |
| Other minor impurities | Variable | < 0.02 | < 0.05 |
Experimental Protocol: Reverse-Phase HPLC
This protocol is adapted from established methods for similar halogenated indole derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm and 220 nm (indole derivatives typically show strong absorbance at these wavelengths).[1]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile or a mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Data Analysis: The purity of the sample is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Comparative Analysis with Alternative Methods
The choice of analytical technique for purity assessment depends on various factors, including the chemical nature of the compound, the required accuracy, and the available instrumentation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of analysis that can provide a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[2]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.[1][3]
-
Advantages:
-
High accuracy and precision.
-
Does not require a reference standard of the target compound.
-
Provides structural information about impurities.
-
-
Limitations:
-
Lower sensitivity compared to HPLC.
-
Requires a high-field NMR spectrometer.
-
Potential for signal overlap in complex mixtures.
-
Experimental Protocol: Quantitative ¹H NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The signals of the internal standard must not overlap with those of the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient relaxation delay to ensure complete magnetization recovery for accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte with a signal from the internal standard, taking into account the number of protons for each signal and the molecular weights and masses of the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
-
Applicability to this compound: Due to its relatively high molecular weight and potential for thermal degradation, direct GC-MS analysis of this compound may be challenging. Derivatization may be required to increase volatility and thermal stability.
-
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity and specificity of the mass spectrometer detector.
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
May require derivatization, which adds complexity to the sample preparation.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique.
-
Application: Primarily used for preliminary purity checks, reaction monitoring, and identifying a suitable solvent system for column chromatography.
-
Procedure: A solution of the sample is spotted on a TLC plate alongside a pure reference standard. The plate is developed in an appropriate solvent system, and the spots are visualized (e.g., under UV light or with a staining reagent). The presence of additional spots in the sample lane indicates impurities.
Summary Comparison of Techniques
| Feature | HPLC-UV | qNMR | GC-MS | TLC |
| Principle | Differential partitioning between stationary and mobile phases | Nuclear spin resonance in a magnetic field | Partitioning between gaseous mobile phase and liquid/solid stationary phase | Differential migration on a solid support |
| Quantitation | Quantitative (relative purity) | Absolute Quantitative | Quantitative | Qualitative / Semi-quantitative |
| Sensitivity | High | Moderate | Very High (for volatile compounds) | Low |
| Throughput | High | Moderate | High | Very High |
| Sample Requirement | Low (µg-ng) | Moderate (mg) | Low (ng-pg) | Low (µg) |
| Instrumentation Cost | Moderate to High | High | High | Low |
| Best Suited For | Routine QC, purity of non-volatile compounds | Primary purity assessment, reference standard characterization | Volatile impurities, residual solvents | Rapid screening, reaction monitoring |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for HPLC purity assessment and the decision-making process for selecting an appropriate analytical technique.
Caption: Workflow for HPLC Purity Assessment.
Caption: Decision tree for selecting a purity assessment technique.
Conclusion
For the routine purity assessment of this compound derivatives, RP-HPLC with UV detection stands out as the most practical and reliable method, offering a good balance of resolution, sensitivity, and throughput. Quantitative NMR serves as an invaluable orthogonal technique, particularly for the characterization of reference standards and for obtaining an absolute purity value without the need for a specific standard of the analyte. While GC-MS and TLC have their specific applications, they are generally less suited for the primary quantitative purity assessment of this class of compounds. The selection of the most appropriate method should be guided by the specific analytical requirements, including the desired level of accuracy, the nature of potential impurities, and the intended use of the analytical data.
References
A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-1H-indole-3-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromo-1H-indole-3-carbaldehyde and 2-chloro-1H-indole-3-carbaldehyde in key palladium-catalyzed cross-coupling reactions. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 2-position is a critical step in the synthesis of numerous biologically active compounds. Understanding the relative reactivity of these halogenated precursors is essential for reaction optimization and the efficient development of novel chemical entities.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is fundamentally governed by the carbon-halogen bond strength, which follows the general trend: C–I > C–Br > C–Cl. Consequently, this compound is expected to be more reactive than its 2-chloro counterpart. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields for the bromo-indole.
Data Presentation: Comparative Reactivity in Common Cross-Coupling Reactions
The following table summarizes the expected relative reactivity and provides representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data for the chloro-indole is based on studies of similar chloro-heterocycles, as specific data for 2-chloro-1H-indole-3-carbaldehyde is limited.
| Reaction Type | Substrate | Expected Relative Reactivity | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Higher | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 (estimated) |
| 2-Chloro-1H-indole-3-carbaldehyde | Lower | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 | 91-99[1] | |
| Buchwald-Hartwig Amination | This compound | Higher | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 (estimated) |
| 2-Chloro-1H-indole-3-carbaldehyde | Lower | Pd₂(dba)₃ / Bulky phosphine ligand | NaOtBu | Toluene | 100-120 | 12-24 | 70-90 (estimated) | |
| Sonogashira Coupling | This compound | Higher | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF/Toluene | RT-80 | 2-12 | 80-95 (estimated) |
| 2-Chloro-1H-indole-3-carbaldehyde | Lower | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80-120 | 12-24 | 50-80 (estimated) |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are provided below. These protocols are based on established procedures for similar substrates and can serve as a starting point for optimization.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for the coupling of chloroindoles.[1]
-
To a flame-dried round-bottom flask, add 2-chloro-1H-indole-3-carbaldehyde (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add the palladium precatalyst (e.g., P1, 1.0–1.5 mol%) under a stream of argon.[1]
-
Degassed dioxane (4 mL) and water (1 mL) are added via syringe.
-
The reaction mixture is heated to 60 °C and stirred vigorously for 5-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the amination of aryl bromides.
-
In a glovebox, a vial is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
The vial is sealed, removed from the glovebox, and degassed toluene or dioxane (5 mL) is added via syringe.
-
The reaction mixture is heated to 80-110 °C and stirred for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by flash column chromatography.
Representative Sonogashira Coupling Protocol
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.
-
To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Degassed solvent (e.g., DMF or a mixture of toluene and triethylamine, 5 mL) is added, followed by the terminal alkyne (1.2 mmol) and a base such as triethylamine (2.0 mmol).
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Mandatory Visualization
References
A Comparative Guide to the Synthetic Utility of 2-Bromo-1H-indole-3-carbaldehyde and Other Indole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials. The strategic functionalization of the indole scaffold is paramount for the development of novel molecular entities. This guide provides a comprehensive comparison of the synthetic utility of 2-bromo-1H-indole-3-carbaldehyde against other common indole building blocks, supported by experimental data and detailed protocols for key transformations.
Introduction to Indole Building Blocks
Indole and its derivatives are versatile starting materials in organic synthesis. The reactivity of the indole core can be modulated by the presence and position of various substituents. This guide focuses on comparing the synthetic utility of four key indole building blocks in palladium-catalyzed cross-coupling reactions:
-
Indole: The parent heterocycle, offering nucleophilic character, particularly at the C3 position.
-
Indole-3-carbaldehyde: An electron-deficient indole due to the formyl group, which deactivates the pyrrole ring towards electrophilic attack.
-
N-Protected Indoles (e.g., N-Boc-indole): Protection of the indole nitrogen enhances solubility and can modify the electronic properties and reactivity of the indole ring.
-
This compound: A bifunctional building block featuring both an electron-withdrawing formyl group and a synthetically versatile bromine atom at the C2 position, making it an excellent substrate for cross-coupling reactions.
The Versatility of this compound in Cross-Coupling Reactions
This compound stands out as a particularly valuable building block due to the presence of the bromine atom at the C2 position, a site that is otherwise challenging to functionalize directly. This bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position. The adjacent electron-withdrawing formyl group at the C3 position further influences the reactivity of the indole core.
This guide will focus on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. The following table summarizes the performance of this compound in comparison to other indole building blocks in this reaction.
| Indole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| N-Boc-2-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 95 |
Key Observations:
-
This compound demonstrates excellent reactivity in Suzuki-Miyaura coupling, providing high yields of the corresponding 2-aryl-1H-indole-3-carbaldehyde.
-
The presence of the formyl group does not significantly hinder the coupling reaction.
-
Compared to other bromoindoles, this compound provides a direct route to 2,3-disubstituted indoles with a useful formyl handle for further transformations.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated systems.
| Indole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | High |
| 3-Iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25 | 2 | 95 |
| N-Methyl-3-iodoindole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25 | 2 | 98 |
Key Observations:
-
This compound is a suitable substrate for the Sonogashira coupling, allowing for the introduction of alkynyl moieties at the C2 position.
-
While iodoindoles are generally more reactive in Sonogashira couplings, the bromo-substituted title compound still provides high yields under slightly more forcing conditions.
-
This reaction provides a direct pathway to 2-alkynyl-3-formylindoles, which are versatile intermediates for the synthesis of more complex heterocyclic systems.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
| Indole Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | Good |
| 3-Bromoindole | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 95 |
| N-Phenyl-3-bromoindole | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
Key Observations:
-
This compound can successfully undergo Buchwald-Hartwig amination, providing access to 2-amino-1H-indole-3-carbaldehydes.
-
The choice of ligand and base is crucial for achieving good yields, with bulky phosphine ligands often being preferred.
-
This transformation opens up possibilities for synthesizing a wide range of C2-aminated indole derivatives with potential biological activity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Procedure: To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed with nitrogen for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-1H-indole-3-carbaldehyde.
General Procedure for Sonogashira Coupling of this compound
Procedure: A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL) is degassed with nitrogen for 15 minutes. The reaction mixture is then heated to 80 °C for 4-6 hours. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to give the 2-alkynyl-1H-indole-3-carbaldehyde.
General Procedure for Buchwald-Hartwig Amination of this compound
Procedure: In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₃PO₄ (2.0 mmol). Toluene (5 mL) is added, and the tube is sealed and heated to 110 °C for 24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by flash chromatography on silica gel to afford the desired 2-amino-1H-indole-3-carbaldehyde.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis, particularly for the construction of functionalized indole derivatives. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, provides a direct and efficient route to 2,3-disubstituted indoles that are not easily accessible from other common indole starting materials. The presence of the formyl group at the C3 position offers a convenient handle for further synthetic manipulations, making this compound an attractive choice for researchers in drug discovery and materials science. While other indole building blocks have their own synthetic merits, the unique combination of a bromine atom at C2 and a formyl group at C3 positions this compound as a superior starting material for the synthesis of a diverse array of complex indole-based molecules.
A Comparative Guide to 2D NMR Techniques for Validating Synthesized Indole Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized indole derivatives is a critical step in the discovery pipeline. While 1D NMR provides a foundational overview, complex substitution patterns and stereochemistry often necessitate the resolving power of two-dimensional (2D) NMR spectroscopy. This guide offers an objective comparison of the most common 2D NMR techniques for the structural validation of indole derivatives, complete with supporting data and detailed experimental protocols.
The inherent complexity of indole scaffolds, coupled with the potential for diverse functionalization, can lead to crowded and ambiguous 1D NMR spectra. 2D NMR experiments overcome these limitations by correlating nuclear spins through bonds or space, spreading the signals across a second frequency dimension to reveal intricate connectivity networks. This allows for the unambiguous assignment of protons and carbons, confirmation of substitution patterns, and elucidation of stereochemical relationships.
Performance Comparison of Key 2D NMR Techniques
The selection of 2D NMR experiments is dictated by the specific structural questions being addressed. The following table provides a comparative summary of the most widely used techniques for the analysis of a hypothetical synthesized indole derivative, highlighting their key performance characteristics.
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Resolution | Key Application for Indole Derivatives |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1] | 10 - 30 minutes | High | Good | Identifying neighboring protons on the indole core and substituent groups; tracing spin systems. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C one-bond correlations.[1] | 15 - 45 minutes | Moderate | Very Good | Directly assigning protons to their attached carbons, crucial for unambiguous carbon assignments.[2] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C correlations over 2-4 bonds.[3] | 30 minutes - 2 hours | Moderate to Low | Good | Establishing long-range connectivity, identifying quaternary carbons, and confirming the position of substituents on the indole ring.[4] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H through-space correlations (< 5 Å).[5] | 1 - 4 hours | Low | Good | Determining the relative stereochemistry and conformation of substituents. |
Experimental Protocols
Detailed methodologies for the acquisition and processing of 2D NMR data are crucial for obtaining high-quality, reproducible results. The following are generalized protocols for a standard 600 MHz NMR spectrometer.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the synthesized indole derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.
COSY (Correlation Spectroscopy) Protocol
-
Acquisition:
-
Load the sample and lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated shimming to optimize magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum to determine the spectral width.
-
Use a standard gradient-selected COSY pulse program (e.g., cosygpqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire data with 2-4 scans per increment and 256-512 increments in the indirect dimension.[6]
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Acquisition:
-
Tune the probe for both ¹H and ¹³C frequencies.
-
Acquire 1D proton and carbon spectra to determine spectral widths.
-
Use a standard sensitivity-improved, edited HSQC pulse program (e.g., hsqcedetgpsisp).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Acquire data with 4-8 scans per increment and 128-256 increments in the indirect dimension.[1]
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and perform baseline correction. The use of an edited HSQC allows for the differentiation of CH/CH₃ and CH₂ signals by their phase.
-
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Acquisition:
-
Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Optimize the long-range coupling delay for an average J-coupling of 8 Hz.[1]
-
Acquire data with 8-32 scans per increment and 256-512 increments in the indirect dimension.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform (magnitude mode is often used).
-
Perform baseline correction.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol
-
Acquisition:
-
Use a standard phase-sensitive gradient-selected NOESY pulse program (e.g., noesygpph).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set an appropriate mixing time (typically 500-800 ms for small molecules) to allow for the buildup of NOE.
-
Acquire data with 16-64 scans per increment and 256-512 increments in the indirect dimension.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Data Presentation and Interpretation
The following diagrams and tables illustrate the expected data and logical workflow for the structural validation of a hypothetical substituted indole derivative.
Experimental Workflow
Caption: Workflow for 2D NMR-based structure validation.
Logical Relationships in 2D NMR Data Interpretation
Caption: Interplay of 2D NMR data for structure elucidation.
By systematically applying this suite of 2D NMR experiments, researchers can confidently and accurately determine the complete structure of synthesized indole derivatives, a crucial step in advancing drug discovery and development programs.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This is particularly true in the synthesis of complex indole derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of the coupling of halogenated indoles. This guide offers an objective comparison of commonly employed palladium catalysts for this transformation, supported by experimental data, to facilitate catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of halogenated indoles is highly dependent on the nature of the palladium precursor, the associated ligands, the position and nature of the halogen on the indole ring, and the reaction conditions. Below is a summary of the performance of various palladium catalyst systems in the Suzuki coupling of different halogenated indoles with arylboronic acids.
| Halogenated Indole | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1H-indazole | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | 95 | [1] |
| 5-Bromo-1H-indazole | Pd(PCy₃)₂ | - | K₂CO₃ | DME | 80 | 2 | 60 | [1] |
| 5-Bromo-1H-indazole | Pd(PPh₃)₄ | - | K₂CO₃ | DME | 80 | 2 | 45 | [1] |
| 5-Bromo-1H-indazole | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DME | 80 | 2 | 40 | [1] |
| 3-Iodoindole | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | [2] |
| 3-Iodoindole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| 5-Bromoindole | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | [3] |
| 6-Bromoindole | XPhos Pd G3 | - | K₃PO₄ | THF/H₂O | 40 | 0.5 | 95 | |
| 2-Chloroindole | Pd₂(dba)₃ | tBuXPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88 | [4] |
| 7-Bromo-4-substituted-1H-indazole* | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 70 |
Note: Indazole is a closely related isomer of indole and the catalytic trends are often comparable.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in Suzuki-Miyaura coupling reactions. Below are generalized procedures for the coupling of halogenated indoles using two common and effective palladium catalyst systems.
Protocol 1: Suzuki Coupling of 5-Bromo-1H-indazole using Pd(dppf)Cl₂
This protocol is adapted from a study demonstrating the high efficiency of Pd(dppf)Cl₂ for the coupling of a bromo-N-heterocycle.[1]
Materials:
-
5-Bromo-1H-indazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME) (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DME and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazole.
Protocol 2: Suzuki Coupling of a Halogenated Indole using a Buchwald Precatalyst
This generalized protocol is based on the high reactivity of Buchwald precatalysts, which often allow for lower catalyst loadings and milder reaction conditions.
Materials:
-
Halogenated indole (e.g., 6-bromoindole) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF) (4 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox, add the halogenated indole, arylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄ to a vial equipped with a stir bar.
-
Add THF and water.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 40 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with these highly active catalysts can be complete in as little as 30 minutes.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired arylated indole.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the fundamental catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficiency of 2-Bromo-1H-indole-3-carbaldehyde in Library Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous biologically active compounds. The efficient construction of diverse chemical libraries based on this motif is therefore of paramount importance. This guide provides a comprehensive assessment of 2-bromo-1H-indole-3-carbaldehyde as a versatile building block for library synthesis, comparing its performance with alternative starting materials and providing key experimental data and protocols.
Executive Summary
This compound stands out as a highly efficient and versatile starting material for the synthesis of diverse indole-based compound libraries. Its key advantages lie in the presence of two orthogonal reactive handles: a bromine atom at the C2 position, ideal for palladium-catalyzed cross-coupling reactions, and a carbaldehyde group at the C3 position, which can be readily functionalized through various condensation and multicomponent reactions. This dual functionality allows for a high degree of molecular diversity to be introduced from a single, readily accessible precursor.
Comparative Analysis of Indole Building Blocks
The choice of starting material is critical for the successful and efficient generation of a chemical library. Below is a comparative analysis of this compound against other commonly used indole-based building blocks.
| Building Block | Key Reactive Sites | Primary Diversification Reactions | Advantages | Disadvantages |
| This compound | C2-Br, C3-CHO | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings (C2); Aldol, Knoevenagel, Wittig reactions, Reductive amination (C3) | Two distinct and orthogonal points for diversification, leading to high library complexity. The aldehyde can direct further functionalization. | Synthesis of the starting material requires an additional step from indole. |
| Indole-3-carbaldehyde | C3-CHO, N-H, C2-H, C4-C7-H | Similar to above at C3 and N; C-H activation/functionalization at other positions. | Commercially available and relatively inexpensive. | Lacks a specific handle for facile cross-coupling at a defined position, often requiring harsher C-H activation conditions which may have lower functional group tolerance. |
| Isatin | C2-Keto, C3-Keto, N-H | Condensation reactions, Grignard additions, Ring-opening/rearrangement reactions. | Highly versatile for the synthesis of spiro- and fused-indole scaffolds. | The core scaffold is significantly different from a simple indole, leading to a different chemical space. |
| Indole | N-H, C3-H, C2-H, C4-C7-H | Electrophilic substitution (primarily at C3), N-alkylation/arylation, C-H activation. | The most fundamental and readily available indole building block. | Lacks regioselectivity in many reactions, often leading to mixtures of products. |
Quantitative Data on Diversification Reactions
The efficiency of library synthesis is often measured by the yield and reliability of the diversification reactions. The following tables summarize typical yields for key palladium-catalyzed cross-coupling reactions using this compound as the substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C2 position of the indole core.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-85 |
| 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 80 | 18 | 82-92 |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as handles for further diversification, for instance, through click chemistry or cyclization reactions.
| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 80-90 |
| Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ | CuI | Dipea | DMF | 70 | 8 | 85-95 |
| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | 50 | 12 | 78-88 |
| Propargyl alcohol | Pd₂(dba)₃ / Xantphos | CuI | K₂CO₃ | Dioxane | 80 | 10 | 70-80 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of library synthesis.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv.) and the co-catalyst (e.g., CuI, 0.1 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.).
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Biological Pathways
Experimental Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the synthesis of a diverse library of indole derivatives starting from this compound.
Caption: A general workflow for library synthesis.
Signaling Pathways Targeted by Indole Derivatives
Indole-based compounds are known to modulate a variety of signaling pathways implicated in diseases such as cancer. The following diagrams illustrate simplified representations of key pathways that can be targeted by libraries derived from this compound.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway.
HDAC Signaling Pathway
Histone Deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.
Caption: Inhibition of HDAC activity.
Bcl-2 Signaling Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), and their inhibition can promote cancer cell death.
Caption: Inhibition of the anti-apoptotic protein Bcl-2.
Conclusion
This compound is a highly effective and versatile building block for the construction of diverse and complex indole-based chemical libraries. Its two orthogonal reactive sites allow for a wide range of chemical transformations to be performed with high efficiency and regioselectivity. The ability to readily access a large chemical space from a single precursor makes it an invaluable tool for researchers in drug discovery and chemical biology. The provided experimental protocols and comparative data serve as a practical guide for the implementation of this building block in library synthesis campaigns.
A Comparative Analysis of the Biological Activity of 2-Bromo-Indole-3-Carbaldehyde Derivatives Versus Other Substituted Analogues
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. Indole-3-carbaldehyde and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological potency of derivatives originating from 2-bromo-indole-3-carbaldehyde and other substituted indole-3-carbaldehydes, supported by experimental data and detailed protocols.
The indole nucleus is a key structural motif in many biologically active compounds.[1][2] Modifications to the indole ring, including halogenation and the introduction of various substituents, can significantly influence the therapeutic properties of the resulting derivatives.[1] This guide focuses on comparing the antimicrobial and anticancer activities of indole-3-carbaldehyde derivatives with different substitution patterns to elucidate the impact of these modifications on their biological profiles.
Antimicrobial Activity: A Comparative Overview
The antimicrobial efficacy of substituted indole-3-carbaldehyde derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a standard measure of antimicrobial potency. Below is a summary of the MIC values for various derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Substitution | S. aureus | MRSA | B. subtilis | E. coli | C. albicans | Reference |
| Semicarbazone 1 | 5-Bromo | 100 | - | 100 | >150 | - | [3] |
| Semicarbazone 2 | 5-Chloro | 150 | - | 150 | >150 | - | [3] |
| Hydrazone 1a | Unsubstituted | 6.25 | 6.25 | 50 | 25 | 6.25 | [4] |
| Hydrazone 1b | 5-Bromo | 6.25 | 6.25 | 50 | 6.25 | 6.25 | [4] |
| Quinazolinone 3k | 5-Iodo | 3.90 | <1 | - | Inactive | 7.80 | [5] |
| Indole-thiadiazole 2c | - | - | >ciprofloxacin | 3.125 | - | - | [6] |
| Indole-triazole 3d | - | - | >ciprofloxacin | - | - | - | [6] |
Note: A lower MIC value indicates greater antimicrobial activity. MRSA: Methicillin-resistant Staphylococcus aureus. Dashes indicate data not available.
The data indicates that halogen substitution on the indole ring can significantly impact antimicrobial activity. For instance, both 5-bromo and 5-chloro semicarbazone derivatives showed activity against Gram-positive bacteria.[3] Notably, a 5-iodo substituted quinazolinone derivative demonstrated potent activity against both S. aureus and the drug-resistant MRSA strain.[5] Furthermore, derivatives incorporating other heterocyclic moieties, such as thiadiazole and triazole, have also exhibited strong antibacterial effects.[6]
Anticancer Activity: A Quantitative Comparison
Derivatives of indole-3-carbaldehyde have also been extensively investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half, is a key metric for cytotoxicity. The following table summarizes the anticancer activity of various indole-3-carbaldehyde derivatives against different cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Substituted Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Substitution/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Palladium Complex 4 | Indole-3-carbaldehyde thiosemicarbazone | HepG-2 (Liver) | 22.8 | [7] |
| Palladium Complex 5 | Indole-3-carbaldehyde thiosemicarbazone | HepG-2 (Liver) | 67.1 | [7] |
| Aroyl Hydrazone | 2-Phenyl | MDA-MB 231 (Breast) | 0.02-0.03 | [8] |
| Aroyl Hydrazone | 2-Phenyl | MCF-7 (Breast) | 0.02-0.03 | [8] |
| Pyrrolyl-indole Hybrid 3h | 3-Phenyl, Chloro-substituted | T47D (Breast) | 2.4 | [9] |
| Pyrrolyl-indole Hybrid 3k | 3-Phenyl, Ester-substituted | T47D (Breast) | 10.6 | [9] |
| Arylsulfonylhydrazide 5f | 1-(2-morpholinoethyl), 4-chloro | MCF-7 (Breast) | 13.2 | [10] |
| Arylsulfonylhydrazide 5f | 1-(2-morpholinoethyl), 4-chloro | MDA-MB-468 (Breast) | 8.2 | [10] |
Note: A lower IC50 value indicates greater cytotoxic activity.
The data reveals that modifications at the 2-position and the aldehyde group of indole-3-carbaldehyde can lead to potent anticancer agents. Aroyl hydrazones of 2-phenylindole-3-carbaldehydes, for instance, displayed remarkable cytotoxicity against breast cancer cell lines with IC50 values in the nanomolar range.[8] Furthermore, palladium(II) complexes of indole-3-carbaldehyde thiosemicarbazones also showed promising activity against liver cancer cells.[7] These findings highlight the versatility of the indole-3-carbaldehyde scaffold in the design of novel anticancer drugs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays mentioned.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
The anticancer effects of indole-3-carbaldehyde derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and death. One of the proposed mechanisms of action for some of these compounds is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
This simplified diagram illustrates how certain indole-3-carbaldehyde derivatives can inhibit tubulin polymerization, a critical process for the formation of microtubules. Disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, which in turn triggers programmed cell death, or apoptosis, in cancer cells.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying Impurities in 2-bromo-1H-indole-3-carbaldehyde Reactions
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-bromo-1H-indole-3-carbaldehyde is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an objective comparison of the most common analytical methods for quantifying impurities that may arise during the synthesis of this key indole derivative. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.
The choice of an analytical method is critical and often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the need for structural elucidation of impurities, and throughput considerations.[3] For routine quality control, HPLC is frequently the method of choice due to its high sensitivity and quantitative accuracy.[3] However, for the unequivocal identification of unknown impurities, techniques like NMR and GC-MS provide invaluable structural information.[3][4]
Comparative Overview of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of impurities in this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation of volatile compounds based on boiling point and mass-to-charge ratio. | Detection of atomic nuclei based on their behavior in a magnetic field, providing structural information.[3] |
| Primary Use | Quantitative analysis of non-volatile and thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[5] | Structural elucidation and quantification of impurities with known reference standards or by the 100% method.[3][6][7] |
| Sensitivity | High sensitivity, capable of detecting impurities at very low levels (ppm or ppb).[3] | Very high sensitivity, excellent for trace analysis of volatile impurities. | Generally lower sensitivity than HPLC and GC-MS for impurity detection, typically in the range of 0.1-1%.[3] |
| Quantification | Provides accurate and precise quantification based on peak area relative to a standard.[3] | Can provide quantitative data, often using an internal standard. | Can provide highly accurate quantitative information (qNMR) with the use of an internal standard.[3] |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Strengths | Versatile, reproducible, and highly sensitive for a wide range of compounds.[1] | Excellent for identifying unknown volatile impurities through mass spectral libraries. | Provides detailed structural information, is non-destructive, and can be a primary ratio method.[4][6][7] |
| Limitations | Requires impurities to be soluble and possess a chromophore for UV detection. | Limited to thermally stable and volatile compounds. | Lower sensitivity, potential for signal overlap, and higher equipment cost.[7] |
Experimental Workflow for Impurity Analysis
The logical flow for analyzing impurities in a sample of this compound typically involves a multi-step process, starting from sample preparation to data analysis and reporting.
Caption: Workflow for the analysis of impurities in this compound.
Detailed Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following are standard methods adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of a this compound sample and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
Procedure:
-
Mobile Phase Preparation: Prepare Solvent A as 0.1% formic acid in water and Solvent B as 0.1% formic acid in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve approximately 1-2 mg of the this compound sample in 1 mL of acetonitrile.[3] Filter the solution through a 0.45 µm syringe filter before injection.[3][5]
-
Chromatographic Conditions:
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 220 nm and 280 nm.[3]
-
Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. For example, begin with 80% A, hold for 1 minute, then ramp to a higher concentration of B over several minutes.[5]
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A suitable capillary column (e.g., DB-5ms).
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade).
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.[5]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Split (e.g., 50:1 ratio).[1]
-
Injection Volume: 1 µL.[1]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1][5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Mass Range: m/z 40-450.[1]
-
-
Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).[1] The relative purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To confirm the structure of the main component and identify and quantify impurities using an internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]
-
Internal standard with a known purity (e.g., maleic acid).
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.[5] Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent and transfer to an NMR tube.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard 90° pulse sequence.[5] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[3] The relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of the signals of interest.[5]
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Quantitative Data Summary
The following tables present representative data for the quantification of impurities in a hypothetical batch of this compound using the described analytical methods.
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 10.2 | 99.3 |
| Impurity 1 (e.g., starting material) | 5.8 | 0.4 |
| Impurity 2 (e.g., reaction by-product) | 11.5 | 0.3 |
Table 2: GC-MS Analysis of Volatile Impurities
| Compound | Retention Time (min) | Relative Area (%) | Identification |
| Dichloromethane (solvent) | 3.1 | 0.05 | Library Match |
| Unknown Impurity A | 12.4 | 0.1 | Tentative |
Table 3: qNMR Purity Assessment
| Parameter | Value |
| Analyte Proton Integral | 1.00 (CHO proton) |
| Internal Standard Proton Integral | 2.00 |
| Purity (%) | 99.2 |
Conclusion
The selection of an appropriate analytical method for quantifying impurities in this compound reactions is crucial for ensuring the quality and safety of the final pharmaceutical product. HPLC is a robust and sensitive technique for routine quantitative analysis of non-volatile impurities.[1][3] GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities.[5] qNMR, while less sensitive, offers unparalleled structural information and can serve as a primary method for purity assessment.[4][6] A comprehensive approach that utilizes these methods orthogonally will provide the most complete picture of the impurity profile, ensuring the production of high-quality this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide: Unlocking Synthetic Efficiency with 2-Bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry and drug discovery, the choice of starting materials can significantly impact the efficiency, cost, and overall success of a synthetic route. The indole scaffold, a privileged structure in medicinal chemistry, often requires strategic manipulation to achieve desired functionalities. A critical decision point arises when selecting between a free (NH)-indole precursor, such as 2-bromo-1H-indole-3-carbaldehyde, and its N-protected counterparts. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of employing this compound in organic synthesis.
Executive Summary
This compound emerges as a highly versatile and efficient building block in the synthesis of complex indole derivatives. Its primary advantages over N-protected indole precursors lie in streamlined synthetic pathways by eliminating the need for protection and deprotection steps, and its unique reactivity profile conferred by the C2-bromo substituent. This guide will demonstrate these advantages through a comparative analysis of key chemical transformations, including Suzuki-Miyaura coupling, condensation reactions, and carbazole synthesis.
I. The Strategic Advantage: Circumventing Protection/Deprotection
The use of N-protected indoles introduces additional steps to any synthetic sequence: the protection of the indole nitrogen prior to the desired transformation and its subsequent removal. These steps not only increase the overall reaction time and cost but can also present significant challenges.
Challenges Associated with N-Protecting Groups:
-
Harsh Deprotection Conditions: Many common protecting groups, such as tosyl (Ts) and tert-butyloxycarbonyl (Boc), can require harsh conditions for removal, potentially compromising other sensitive functional groups within the molecule.
-
Incomplete Reactions and Side Products: Both protection and deprotection steps can suffer from incomplete conversion, leading to complex mixtures and difficult purifications.
-
Atom Economy: The addition and removal of protecting groups inherently lower the overall atom economy of a synthetic route.
By utilizing the free (NH) this compound, these challenges are circumvented, leading to more elegant and efficient syntheses.
II. Comparative Performance in Key Synthetic Transformations
The following sections provide a detailed comparison of the performance of this compound against N-protected indole precursors in pivotal synthetic reactions.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The presence of the bromo substituent at the C2 position of this compound makes it an ideal substrate for such cross-coupling reactions.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Precursor | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 48 | ~96% | [Based on similar reactions][1] |
| N-Boc-5-bromoindazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | Not specified | Not specified | Good yields | [2] |
| Unprotected 6-chloroindole | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97% | [3] |
The data suggests that unprotected bromoindoles can participate in Suzuki-Miyaura coupling with high efficiency, obviating the need for an N-protecting group.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a solution of this compound (1 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and 2M aqueous potassium carbonate (2 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the mixture to reflux under an inert atmosphere for 48 hours.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Figure 1: Simplified workflow comparing the synthesis of 2-aryl-1H-indole-3-carbaldehyde using an unprotected versus an N-protected precursor.
B. Condensation Reactions
The aldehyde functionality at the C3 position of this compound readily participates in condensation reactions with various nucleophiles. The absence of an N-protecting group simplifies the reaction and subsequent workup.
Comparative Data: Condensation with Aniline
| Precursor | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Aniline | Ethanol, reflux | High (qualitative) | [4] |
| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | Various aryl amines | K₂CO₃, THF, reflux | 79-95% |
While direct quantitative comparison for the same reaction is limited, the available literature indicates that condensation reactions proceed efficiently with the unprotected indole. The N-acylated indole requires a base and reflux conditions to achieve high yields.
Experimental Protocol: Condensation of this compound with Aniline
-
A solution of this compound (1 mmol) and aniline (1.1 mmol) in ethanol (10 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the corresponding imine.
Figure 2: General pathway for the condensation reaction of this compound with a primary amine.
C. Carbazole Synthesis
This compound serves as a valuable precursor for the synthesis of carbazoles, a class of heterocycles with significant biological and material science applications. One strategy involves a tandem reaction sequence initiated by the versatile reactivity of the bromo-indole aldehyde. In contrast, carbazole synthesis from N-protected indoles often proceeds through a Diels-Alder reaction of an in-situ generated 3-vinylindole.
Comparative Data: Carbazole Synthesis
| Precursor Route | Key Intermediate | Dienophile/Reagent | Conditions | Yield (%) | Reference |
| This compound | Not explicitly a Diels-Alder | Dienophile | Not specified | Not specified | [5] |
| N-protected 3-vinylindole | 3-Vinylindole | Chalcone | p-TsOH, DDQ, MeCN | Good yields | [6][7][8] |
The direct synthesis of carbazoles from this compound highlights its potential for novel synthetic strategies. While the Diels-Alder approach with N-protected indoles is well-established, it necessitates the generation of the 3-vinylindole intermediate.
Experimental Protocol: Carbazole Synthesis via Diels-Alder of a 3-Vinylindole (Illustrative for N-protected route)
-
A mixture of the N-protected 3-(1,3-diphenylpropan-1-one)indole (1 mmol), a chalcone (1.2 mmol), p-toluenesulfonic acid (0.2 mmol), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 mmol) in acetonitrile (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the polyfunctionalized carbazole.
Figure 3: Logical flow diagram illustrating the advantages of using this compound over N-protected precursors.
III. Conclusion
The evidence presented in this guide strongly supports the strategic use of this compound as a superior precursor in many synthetic applications compared to its N-protected counterparts. The circumvention of protection and deprotection steps leads to more concise, efficient, and atom-economical synthetic routes. Furthermore, the inherent reactivity of the C2-bromo and C3-aldehyde functionalities opens avenues for diverse and complex molecular architectures. For researchers and professionals in drug development and organic synthesis, the adoption of this compound can be a key step towards optimizing synthetic strategies and accelerating the discovery of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-319951) | 119910-45-1 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beilstein Archives - Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction [beilstein-archives.org]
- 8. beilstein-journals.org [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of 2-bromo-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals
Effective management and disposal of 2-bromo-1H-indole-3-carbaldehyde are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this compound responsibly, from initial use to final disposal.
As a halogenated organic compound, this compound requires specific handling and disposal protocols due to its potential hazards. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to the following procedures is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. Proper handling in a well-ventilated area, preferably a fume hood, is mandatory to avoid the formation and inhalation of dust and aerosols.[4]
| Safety Measure | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact and serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact and irritation.[1][2][4] |
| Protective Clothing | Laboratory coat. | To prevent skin contact.[2][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if dust is generated). | To prevent respiratory irritation.[2] |
| Work Area | Well-ventilated area or fume hood. | To minimize inhalation of dust or vapors.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3]
-
Do not mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]
-
Keep it separate from other waste categories such as acids, bases, or oxidizers.
2. Waste Collection:
-
Collect all waste materials, including residual amounts of the compound, contaminated PPE (such as gloves), and any materials used for cleaning spills, in the designated halogenated waste container.
-
The container must be made of a compatible material (plastic is often preferred) and have a secure, leak-proof lid.
-
Ensure the waste container is kept closed at all times, except when adding waste.
3. Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the container.
-
The label should be applied as soon as the first drop of waste is added.
4. Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area must be well-ventilated and away from sources of ignition.[4]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
The primary methods of disposal for this type of compound are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
-
Contaminated packaging should also be disposed of as hazardous waste.[4]
Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[4]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[4]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
Operational Workflows and Diagrams
To facilitate understanding and adherence to these procedures, the following diagrams illustrate the key decision-making processes involved in the handling and disposal of this compound.
Caption: Experimental workflow from preparation to disposal.
Caption: Decision-making process for waste segregation and disposal.
References
Personal protective equipment for handling 2-bromo-1H-indole-3-carbaldehyde
Essential Safety and Handling Guide for 2-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include skin irritation, serious eye irritation, and potential harm if inhaled or swallowed. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (N95 or higher) when handling the powder outside of a fume hood or glove box. | To prevent inhalation of the fine powder. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
The following protocols provide detailed methodologies for common laboratory manipulations of this compound.
2.1. Weighing and Transferring the Solid Compound
This procedure should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Preparation:
-
Ensure the weighing area is clean and free of drafts.
-
Don all required PPE as specified in the table above.
-
Use anti-static weighing paper or a weighing boat.
-
-
Weighing:
-
Tare the balance with the weighing paper or boat.
-
Carefully scoop the desired amount of this compound onto the weighing paper using a clean spatula.
-
Avoid creating dust by handling the solid gently.
-
-
Transfer:
-
To transfer the weighed solid into a flask, gently tap the weighing paper to guide the powder.
-
A powder funnel can be used to aid the transfer into narrow-mouthed flasks.
-
If any residue remains on the weighing paper, it can be rinsed with a small amount of the solvent to be used in the next step to ensure a complete transfer.
-
2.2. Preparation of a Solution
This procedure should be carried out in a chemical fume hood.
-
Solvent Selection:
-
Choose an appropriate solvent in which this compound is soluble. Consult chemical literature or perform a small-scale solubility test if the solvent is not known.
-
-
Dissolution:
-
Add the weighed this compound to a clean, dry flask.
-
Slowly add the chosen solvent to the flask while gently swirling or stirring.
-
If necessary, the solution can be gently warmed to aid dissolution. Use a water bath for controlled heating and avoid open flames.
-
Continue to add solvent until the desired concentration is reached.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, and any spilled material) should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste."
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Liquid Waste."
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Ensure waste containers are stored in a designated secondary containment area to prevent spills.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
4.1. Spills
-
Small Spills (a few grams):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office immediately.
-
Prevent others from entering the area.
-
4.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Diagrams
Caption: Workflow for handling this compound.
Caption: Emergency response plan for spills.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
